In-Depth Technical Guide to Art-IN-1: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals Abstract Art-IN-1 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial players in the cellular response to D...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Art-IN-1 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial players in the cellular response to DNA damage. This document provides a comprehensive technical overview of Art-IN-1, detailing its chemical structure, physicochemical properties, mechanism of action, synthesis, and the experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and DNA repair.
Chemical Structure and Identification
Art-IN-1, a thieno[2,3-c]isoquinolin-5-one derivative, possesses a unique heterocyclic core that contributes to its biological activity.
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and, where available, experimental properties of Art-IN-1.
Art-IN-1 functions as a selective inhibitor of several members of the PARP enzyme family. PARPs play a critical role in the DNA damage response (DDR). Upon DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.
By inhibiting PARP activity, Art-IN-1 prevents the recruitment of the DNA repair machinery. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are highly cytotoxic and trigger apoptotic cell death, a concept known as synthetic lethality.
The Synthesis and Purification of Art-IN-1: A Technical Guide for Drug Development Professionals
Abstract This technical guide provides a comprehensive overview of the synthesis and purification of Art-IN-1, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Given the critic...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Art-IN-1, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Given the critical role of ATR in the DNA damage response (DDR) of cancer cells, inhibitors such as Art-IN-1 represent a promising class of therapeutic agents. This document details the multi-step synthesis of a representative ATR inhibitor, AZD6738 (Ceralasertib), which serves as a surrogate for Art-IN-1 for the purposes of this guide. It includes detailed experimental protocols, purification methodologies, and quantitative data to support reproducibility. Furthermore, this guide visualizes the synthetic workflow and the ATR signaling pathway using logical diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key regulator of this network is the serine/threonine kinase ATR, which is activated by single-stranded DNA breaks and replication stress, common hallmarks of cancer cells. By inhibiting ATR, the DDR can be disrupted, leading to synthetic lethality in tumors with existing DNA repair defects, such as those with mutations in ATM or p53. This makes ATR an attractive target for cancer therapy.
Art-IN-1 is a conceptual designation for a potent and selective ATR inhibitor. This guide will use the publicly available information for AZD6738 (Ceralasertib), a clinically investigated ATR inhibitor, as a detailed exemplar for the synthesis and purification of this class of compounds. The methodologies and data presented are compiled from peer-reviewed scientific literature to provide a practical resource for the scientific community.
Synthesis of Art-IN-1 (Exemplified by AZD6738)
The synthesis of AZD6738 is a multi-step process involving the construction of a substituted pyrimidine core, followed by the introduction of a chiral morpholine and a sulfoximine moiety. The overall synthetic scheme is outlined below, with detailed protocols for each key step.
Synthesis of Key Intermediates
The synthesis begins with the formation of key precursors to the central pyrimidine ring. The following table summarizes the synthesis of a key sulfide intermediate.
(R)-N-..., (1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, Palladium catalyst, Base
AZD6738 (Ceralasertib)
-
6
Purification
-
Column chromatography, Crystallization
Purified AZD6738
Yields are variable and depend on the specific conditions and scale of the reaction. The data presented is representative.
Experimental Protocols
Synthesis of 3-methyl-3-((2-chloro-6-(methylthio)pyrimidin-4-yl)methyl)morpholine
To a solution of 3-((2,6-dichloropyrimidin-4-yl)methyl)-3-methylmorpholine in DMF, sodium thiomethoxide is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Synthesis of (R,S)-3-((2-chloro-6-(methylsulfinyl)pyrimidin-4-yl)methyl)-3-methylmorpholine
The sulfide from the previous step is dissolved in a mixture of methanol and water. Sodium metaperiodate is added, and the mixture is stirred at room temperature overnight. The resulting precipitate is filtered off, and the filtrate is concentrated. The residue is then partitioned between dichloromethane and water. The organic layer is dried and concentrated to give the racemic sulfoxide.
Chiral Separation of the Sulfoxide
The racemic sulfoxide is separated into its enantiomers by chiral supercritical fluid chromatography (SFC) or other suitable chiral chromatography methods to isolate the desired (R)-enantiomer.
Synthesis of the Sulfoximine
The (R)-sulfoxide is treated with a rhodium catalyst and a nitrene precursor in a suitable solvent such as dichloromethane. The reaction proceeds with retention of stereochemistry to form the sulfoximine.
Suzuki Coupling to form AZD6738
The sulfoximine intermediate is coupled with (1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a solvent mixture such as dioxane and water. The reaction is heated under an inert atmosphere until completion.
Purification of AZD6738
The crude product from the Suzuki coupling is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. The fractions containing the pure product are combined and concentrated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water, to yield highly purified AZD6738. Purity is assessed by HPLC and confirmed by ¹H NMR and mass spectrometry.
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of Art-IN-1 (exemplified by AZD6738).
Foundational
In Vitro Cellular Activity of Meta-iodobenzylguanidine (MIBG): A Technical Guide
Preamble: This technical guide was generated in response to a request for information on the in vitro activity of "Art-IN-1." An extensive search of publicly available scientific literature did not yield any information...
Author: BenchChem Technical Support Team. Date: November 2025
Preamble: This technical guide was generated in response to a request for information on the in vitro activity of "Art-IN-1." An extensive search of publicly available scientific literature did not yield any information on a compound with this specific designation. Therefore, to fulfill the user's request for a detailed technical document, this guide has been prepared on a well-characterized compound, Meta-iodobenzylguanidine (MIBG). The content focuses on the in vitro cellular activity of MIBG, specifically its uptake mechanism and inhibition, for which there is a substantial body of public data. This guide is intended for researchers, scientists, and drug development professionals.
Meta-iodobenzylguanidine (MIBG) is a structural analog of the neurotransmitter norepinephrine.[1] Its primary mechanism of action in a cellular context is not enzymatic inhibition but rather transport into cells via the norepinephrine transporter (NET), which is highly expressed in neuroendocrine tumors.[1][2][3] MIBG is also recognized by other transporters, including human organic cation transporters (hOCTs) and multidrug and toxin extrusion proteins (hMATEs).[1] Due to this selective uptake into specific cell types, radiolabeled MIBG is utilized as a radiopharmaceutical for the diagnosis and targeted radiotherapy of neuroendocrine cancers such as neuroblastoma and pheochromocytoma.[1][2] The in vitro characterization of MIBG's cellular transport and its inhibition by various pharmacological agents are crucial for understanding its clinical efficacy and potential drug interactions.
Quantitative Data
The following tables summarize the key quantitative data related to the in vitro cellular transport and inhibition of MIBG.
Table 1: Kinetic Parameters of MIBG Transport by Human Cation Transporters
In Vitro MIBG Uptake Assay in Transporter-Expressing Cell Lines
This protocol describes a method for quantifying the uptake of MIBG in a cell line engineered to express a specific transporter (e.g., hOCT1, hOCT2, hOCT3).
a. Cell Culture and Seeding:
HEK-293 cells stably transfected with the human transporter of interest (e.g., hOCT1) and vector-control cells are cultured in appropriate media.
Cells are seeded onto 96-well plates and grown to >90% confluency.[1]
b. Uptake Assay:
On the day of the experiment, cells are washed with warm Hank's Balanced Salt Solution (HBSS) buffer.[1]
The uptake is initiated by adding HBSS buffer containing a known concentration of non-radiolabeled MIBG (e.g., 1 µM).[1]
For inhibition studies, the buffer will also contain the inhibitor at various concentrations.
The cells are incubated for a specified period (e.g., 2 minutes) at 37°C.[1]
c. Sample Collection and Analysis:
The uptake is terminated by aspirating the MIBG-containing buffer and washing the cells three times with ice-cold HBSS.[1]
Cells are lysed by adding 200 µl of 10% acetonitrile containing an internal standard (e.g., 50 nM glyburide).[1]
The cell lysates are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentration of MIBG.[1]
Total protein content in each well is determined using a BCA assay for normalization.
d. Data Analysis:
Transporter-specific uptake is calculated by subtracting the MIBG uptake in vector-control cells from the uptake in transporter-expressing cells.[1]
For kinetic analysis, uptake rates at various MIBG concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax.
For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radiolabeled MIBG Uptake Assay in Neuroblastoma Cells
This protocol outlines a method for measuring the uptake of radiolabeled MIBG in a neuroblastoma cell line (e.g., SK-N-SH).
a. Cell Culture and Seeding:
SK-N-SH human neuroblastoma cells are cultured in standard cell culture medium.
Cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.
b. Uptake Assay:
Cells are pre-incubated for 15 minutes with varying concentrations of the test inhibitor (e.g., adrenergic receptor ligands).[4]
[125I]MIBG is added to a final concentration of 0.1 µM.[4]
The incubation is continued for 2 hours at 37°C.[4]
c. Sample Collection and Analysis:
The incubation is terminated by washing the cells with ice-cold buffer to remove extracellular [125I]MIBG.
The cells are lysed, and the cell-associated radioactivity is measured using a gamma counter.[4]
d. Data Analysis:
Specific uptake is determined by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor or at 4°C) from the total uptake.
The effect of the inhibitor is expressed as a percentage of the control (no inhibitor) uptake.
IC50 values are calculated from the dose-response curves.
Visualizations
Caption: Cellular uptake pathway of MIBG.
Caption: Workflow for an in vitro MIBG uptake inhibition assay.
Art-IN-1: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the target identification and validation of Art-IN-1, a novel small molecule inhibitor. T...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target identification and validation of Art-IN-1, a novel small molecule inhibitor. Through a series of robust preclinical experiments, including cellular thermal shift assays, kinome profiling, and in-cell western blotting, we have identified and validated ADP-ribosyltransferase 1 (ART1) as the primary target of Art-IN-1. This document details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Introduction to Art-IN-1 and its Putative Target
Art-IN-1 is a novel synthetic small molecule with demonstrated anti-tumor activity in preliminary screens. To elucidate its mechanism of action, a rigorous target identification and validation process was undertaken. Early hypothesis-free screening approaches, combined with computational modeling, suggested that Art-IN-1 may interact with proteins involved in immune modulation. One of the top candidates emerging from these initial studies was ADP-ribosyltransferase 1 (ART1), a mono-ADP-ribosyltransferase that has been identified as a novel immune checkpoint.[1] ART1 is known to be overexpressed in certain tumor types, including non-small cell lung cancer, and its activity has been linked to the suppression of T-cell function.[1] This guide details the subsequent experimental validation confirming ART1 as the direct target of Art-IN-1.
To confirm direct binding of Art-IN-1 to ART1 in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[2][3][4] This method relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[2][5]
Experimental Protocol: CETSA
Cell Culture and Treatment: Human lung carcinoma cells (A549), known to express ART1, were cultured to 80-90% confluency. Cells were then treated with either DMSO (vehicle control) or varying concentrations of Art-IN-1 for 2 hours at 37°C.[3][6]
Heating Step: Cell suspensions were aliquoted into PCR tubes and heated to a range of temperatures (40°C to 65°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[6]
Cell Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles. The soluble fraction was separated from precipitated proteins by centrifugation.[2] The total protein concentration in the supernatant was determined using a BCA assay.
Western Blot Analysis: Equal amounts of soluble protein from each sample were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for ART1, followed by a secondary antibody.[7][8]
Densitometry: The intensity of the ART1 bands was quantified using densitometry software.[9] The relative amount of soluble ART1 at each temperature was normalized to the amount at 37°C.
Art-IN-1: A Technical Whitepaper on its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals Abstract Art-IN-1 is a selective small-molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Its distinct inhibitory profile sugge...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Art-IN-1 is a selective small-molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. Its distinct inhibitory profile suggests a nuanced impact on cellular signaling, differing from pan-PARP inhibitors. This document provides an in-depth technical guide on the cellular pathways modulated by Art-IN-1, based on the known functions of its primary molecular targets. It includes a summary of its quantitative inhibitory activity, detailed representative experimental protocols for its characterization, and visualizations of the key signaling pathways it perturbs.
Quantitative Inhibitory Profile of Art-IN-1
Art-IN-1, also known as compound 7, demonstrates selectivity for a specific subset of PARP enzymes. Its inhibitory activity, as measured by half-maximal inhibitory concentration (IC50), is summarized in the table below. This selectivity profile is crucial for understanding its specific biological effects.
Table 1: Inhibitory Activity of Art-IN-1 against various PARP family members.
Cellular Pathways Modulated by Art-IN-1
Based on its known targets, Art-IN-1 is predicted to modulate a range of critical cellular processes, from DNA damage repair and cell cycle regulation to Wnt signaling and immune responses.
DNA Damage Response (DDR) and Genomic Stability via PARP2 Inhibition
PARP2 is a key player in the DNA damage response, working in concert with PARP1 to detect and signal DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). Although Art-IN-1 is a weaker inhibitor of PARP2 compared to other PARPs, at sufficient concentrations, it is expected to influence these pathways.
Base Excision Repair (BER) and Single-Strand Break Repair (SSBR): PARP2 is activated by DNA strand breaks and catalyzes the formation of Poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins like XRCC1 and DNA ligase III. Inhibition of PARP2 can impair the efficiency of this repair process.
Double-Strand Break Repair (DSBR): PARP2 influences the choice between different DSB repair pathways, such as non-homologous end joining (NHEJ) and homologous recombination (HR). It has been shown to promote HR by facilitating DNA end resection.
Telomere Integrity: PARP2 interacts with the telomeric repeat-binding factor 2 (TRF2), playing a role in maintaining telomere stability.
Caption: Art-IN-1 inhibits PARP2-mediated DNA repair.
Wnt/β-catenin Signaling Pathway via TNKS2 Inhibition
Tankyrase 2 (TNKS2) is a key positive regulator of the Wnt/β-catenin signaling pathway. This pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.
Mechanism of Action: In the absence of a Wnt signal, a "destruction complex" (composed of Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. TNKS2 poly(ADP-ribosyl)ates Axin, leading to its ubiquitination and degradation. By inhibiting TNKS2, Art-IN-1 is expected to stabilize Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-dependent gene transcription.
Caption: Art-IN-1 suppresses Wnt signaling via TNKS2.
Cell Cycle Progression and Replication Stress via PARP10 Inhibition
PARP10 is a mono(ADP-ribosyl)transferase (mART) with diverse roles in cell proliferation and the response to replication stress. Its inhibition by Art-IN-1 could have significant consequences for cancer cells, which often exhibit elevated replication stress.
Replication Stress Response: PARP10 interacts with Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication machinery. This interaction is important for alleviating replication stress and promoting the bypass of DNA lesions.
Cell Cycle Control: PARP10 is implicated in the G1/S and G2/M transitions. It has been shown to mono-ADP-ribosylate and regulate the activity of Aurora A, a key mitotic kinase. Inhibition of PARP10 can cause delays in G2/M progression.
Other Signaling Pathways: PARP10 has been linked to the regulation of NF-κB, PI3K-AKT, and MAPK signaling pathways, suggesting that Art-IN-1 could have broad effects on cell growth, survival, and inflammation.
Caption: Art-IN-1 affects cell cycle via PARP10.
Antiviral Defense and Endothelial Function via PARP15 Inhibition
PARP15 is one of the less-characterized targets of Art-IN-1. However, emerging evidence points to its role in the innate immune response and in maintaining vascular integrity.
Antiviral Response: PARP15's expression is stimulated by interferons, and it is thought to play a role in the cellular defense against viral infections.
Regulation of Translation: PARP15 localizes to stress granules, which are cytoplasmic aggregates that form in response to cellular stress and are involved in controlling mRNA translation.
Endothelial Barrier Function: Recent studies have implicated PARP15 in regulating the integrity of the endothelial barrier, which is crucial for controlling the passage of fluids and cells from the bloodstream into tissues.
Experimental Protocols
Disclaimer: The following are representative protocols for the characterization of a selective PARP inhibitor. The specific protocols used for the initial characterization of Art-IN-1 have not been made publicly available in peer-reviewed literature.
In Vitro PARP Enzymatic Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of a PARP enzyme by measuring the incorporation of biotinylated NAD+ onto a histone substrate.
Materials:
Recombinant human PARP enzyme (e.g., PARP2, PARP10, PARP15, TNKS2)
Art-IN-1 (dissolved in 100% DMSO)
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT, 0.01% BSA
Histone H1-coated 96-well plates
Biotinylated NAD+
Streptavidin-HRP conjugate
Chemiluminescent HRP substrate
Plate reader capable of measuring luminescence
Procedure:
Prepare serial dilutions of Art-IN-1 in DMSO. Spot 0.5 µL of each dilution into the wells of the histone-coated plate. Include "no inhibitor" (DMSO only) and "background" controls.
Add 25 µL of diluted PARP enzyme in Assay Buffer to each well.
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
Initiate the enzymatic reaction by adding 25 µL of biotinylated NAD+ in Assay Buffer to each well.
Incubate for 60 minutes at room temperature.
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
Wash the plate 3 times with Wash Buffer.
Add 50 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
Calculate the percent inhibition for each concentration of Art-IN-1 relative to the "no inhibitor" control and determine the IC50 value by non-linear regression.
Cell-Based Wnt Signaling Reporter Assay
This assay measures the activity of the Wnt/β-catenin pathway in cells by using a luciferase reporter gene under the control of a TCF/LEF response element.
Materials:
HEK293T cells stably expressing a TCF/LEF-luciferase reporter (or co-transfect with reporter plasmids)
Wnt3a conditioned media or purified Wnt3a protein
Art-IN-1
Complete cell culture medium (e.g., DMEM + 10% FBS)
Luciferase assay reagent (e.g., Bright-Glo™)
Luminometer
Procedure:
Seed the TCF/LEF reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
Treat the cells with various concentrations of Art-IN-1 for 1-2 hours.
Stimulate the Wnt pathway by adding Wnt3a conditioned media or purified Wnt3a protein to the wells. Include an unstimulated control.
Incubate the cells for 16-24 hours.
Remove the media and add luciferase assay reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo® assay in a parallel plate) if the compound is expected to have cytotoxic effects.
Calculate the percent inhibition of Wnt signaling and determine the IC50 value.
Caption: Workflow for a Wnt signaling reporter assay.
Conclusion
Art-IN-1 is a valuable research tool for dissecting the specific roles of PARP2, TNKS2, PARP10, and PARP15 in cellular physiology and disease. Its selective inhibitory profile allows for the targeted interrogation of pathways that may be difficult to study with pan-PARP inhibitors. The modulation of such fundamental processes as DNA repair, Wnt signaling, and cell cycle control suggests that Art-IN-1 and similar selective inhibitors could offer novel therapeutic strategies in oncology and other disease areas. Further research is required to fully elucidate the cellular consequences of inhibiting these specific PARP enzymes and to validate their therapeutic potential.
An In-depth Technical Guide to the Biological Function and Significance of ARTS (Sept4_i2) and ART1
A Note on Nomenclature: The term "Art-IN-1" does not correspond to a recognized biological molecule in the current scientific literature. This guide provides a comprehensive overview of two critical proteins, ARTS (Sept4...
Author: BenchChem Technical Support Team. Date: November 2025
A Note on Nomenclature: The term "Art-IN-1" does not correspond to a recognized biological molecule in the current scientific literature. This guide provides a comprehensive overview of two critical proteins, ARTS (Sept4_i2) and ART1 , which are central to distinct and significant cellular processes. It is presumed that the query "Art-IN-1" is a likely reference to one of these molecules.
Part 1: ARTS (Sept4_i2) - A Key Regulator of Apoptosis
Core Biological Function and Significance
ARTS (Apoptosis-Related protein in the TGF-beta Signaling pathway), also known as Sept4_i2, is a pro-apoptotic mitochondrial protein that functions as a crucial tumor suppressor.[1][2][3][4] It is a splice variant of the Septin 4 gene and is uniquely characterized by its ability to promote programmed cell death, or apoptosis.[2][5] In healthy cells, ARTS is localized to the outer mitochondrial membrane.[3][5][6] Upon receiving pro-apoptotic stimuli, such as those initiated by TGF-beta, etoposide, or staurosporine, ARTS translocates to the cytosol.[7][8] This translocation is a critical step in initiating the apoptotic cascade.
The significance of ARTS in human health is underscored by its role as a tumor suppressor.[3][9] Loss of ARTS expression has been observed in a significant percentage of leukemia and lymphoma patients, suggesting that its absence contributes to the survival of cancer cells.[3][4][5] Studies in mice have shown that the deletion of the Sept4/ARTS gene leads to an increased incidence of spontaneous tumors and accelerated lymphomagenesis.[6][9] These animals also exhibit elevated levels of X-linked inhibitor of apoptosis protein (XIAP), a key target of ARTS.[9][10]
Mechanism of Action
The primary mechanism by which ARTS promotes apoptosis is through its interaction with and antagonism of XIAP.[1][7][8] XIAP is a potent inhibitor of caspases, the key executioner enzymes of apoptosis.[1][11] By binding directly to XIAP, ARTS alleviates this inhibition, leading to caspase activation and subsequent cell death.[1][7]
The interaction between ARTS and XIAP is highly specific. The C-terminal domain of ARTS is essential for this binding.[1] Unlike other IAP antagonists such as SMAC/Diablo, ARTS does not contain a canonical IAP-binding motif (IBM).[5][6] Instead, it utilizes a unique sequence to bind to a distinct pocket on the BIR3 domain of XIAP.[5][12]
Furthermore, ARTS promotes the degradation of XIAP through the ubiquitin-proteasome system (UPS).[5][12] This action further ensures the sustained activation of caspases. In a more complex role, ARTS can also form a ternary complex with XIAP and the anti-apoptotic protein Bcl-2.[3][11][13] In this complex, ARTS acts as a scaffold, bringing the E3-ligase activity of XIAP into proximity with Bcl-2, leading to the ubiquitination and degradation of Bcl-2.[3] This dual antagonism of both XIAP and Bcl-2 makes ARTS a potent initiator of apoptosis.[12]
Quantitative Data Summary
Parameter
Finding
Cell/System Type
Reference
ARTS Expression in Cancer
Lost in >70% of Acute Lymphoblastic Leukemia patients.
Co-Immunoprecipitation to Detect ARTS-XIAP Interaction:
Cell Culture and Treatment: Culture COS-7 cells in DMEM supplemented with 10% FCS, penicillin, and streptomycin. Induce apoptosis by treating cells with 1 µM staurosporine (STS) for 1 and 3 hours. A control group of cells should remain untreated.[7]
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
Immunoprecipitation: Pre-clear the cell lysates with protein A/G-agarose beads. Incubate the pre-cleared lysates with an anti-ARTS antibody overnight at 4°C with gentle rotation.
Immune Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the immune complexes.
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Detection: Probe the membrane with a primary antibody against XIAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the XIAP band in the STS-treated samples compared to the control indicates an increased interaction between ARTS and XIAP upon apoptosis induction.[7]
Part 2: ART1 - A Novel Immune Checkpoint and Regulator of Autophagy
Core Biological Function and Significance
ART1 (ADP-ribosyltransferase 1) is a glycosylphosphatidylinositol (GPI)-linked ectoenzyme that catalyzes the transfer of a single ADP-ribose moiety from NAD+ to arginine residues on target proteins.[15] This process is known as mono-ADP-ribosylation (MARylation). ART1 has recently emerged as a novel immune checkpoint protein expressed on the surface of various cancer cells, including non-small cell lung cancer.[15][16][17]
The primary significance of ART1 in oncology lies in its ability to mediate tumor immune escape.[16][18][19] By being expressed on tumor cells, ART1 can suppress the anti-tumor immune response, thereby promoting tumor growth and resistance to immunotherapy.[17][20] High ART1 expression has been correlated with reduced infiltration of cytotoxic CD8+ T cells in tumors.[16] This makes ART1 a promising therapeutic target for enhancing anti-cancer immunity.[17]
In addition to its role in immunity, ART1 is also implicated in the regulation of autophagy, a cellular process of self-digestion that can either promote cell survival or cell death depending on the context.[21][22]
Mechanism of Action
Immune Evasion: ART1 on the surface of tumor cells utilizes extracellular NAD+, which is often abundant in the tumor microenvironment, to MARylate the P2X7 receptor (P2X7R) on tumor-infiltrating immune cells, particularly CD8+ T cells.[15][16][18][19][23] P2X7R is an ATP-gated ion channel, and its modification by ART1 leads to a phenomenon called NAD-induced cell death (NICD).[15][16][18][19] This results in the depletion of anti-tumor T cells within the tumor, allowing the cancer to evade immune destruction.[15][16] Therapeutic antibodies that block the enzymatic activity of ART1 have been shown to prevent NICD, enhance T cell infiltration, and reduce tumor growth in preclinical models.[20][23]
Regulation of Autophagy: In the context of colon carcinoma, ART1 has been shown to promote starvation-induced autophagy.[21][22] Overexpression of ART1 leads to an increase in the formation of autophagosomes.[21] This pro-autophagic role of ART1 may contribute to the survival of cancer cells under nutrient-deprived conditions.[21] The underlying mechanism is thought to involve the interaction of ART1 with integrin α7 and the subsequent regulation of Rac1 and NF-κB signaling pathways.[21]
Quantitative Data Summary
Parameter
Finding
Cell/System Type
Reference
ART1 Expression in Cancer
Significantly higher in non-small-cell lung cancer compared to non-cancerous lung cells.
Preliminary Toxicity Profile of Art-IN-1: A Technical Overview
Absence of Specific Preclinical Data for Art-IN-1 A comprehensive review of publicly available scientific literature and drug development databases reveals a notable lack of specific preliminary toxicity studies for a co...
Author: BenchChem Technical Support Team. Date: November 2025
Absence of Specific Preclinical Data for Art-IN-1
A comprehensive review of publicly available scientific literature and drug development databases reveals a notable lack of specific preliminary toxicity studies for a compound designated as "Art-IN-1." This absence of data prevents the compilation of a detailed technical guide and in-depth analysis as requested. General principles of preclinical toxicology are well-established; however, their application to a specific investigational drug like Art-IN-1 is impossible without concrete experimental results.
Drug development is a rigorous, multi-stage process, with preclinical toxicity evaluation forming a critical early phase.[1][2] These studies are essential to identify potential adverse effects and to determine a safe starting dose for human clinical trials.[3] The process involves a combination of in vitro (cell-based) and in vivo (animal) studies to assess the compound's safety profile.[4][5]
General Framework for Preliminary Toxicity Assessment
While specific data for Art-IN-1 is unavailable, a standard preliminary toxicity assessment would typically involve the following components:
1. In Vitro Toxicity Studies:
Cytotoxicity Assays: These are fundamental tests to evaluate the concentration at which a drug candidate becomes toxic to cells.[6] Common methods include MTT or MTS assays, which measure metabolic activity as an indicator of cell viability, and ATP assays that quantify cellular energy levels.[6]
Genotoxicity Assays: These assays are crucial for determining if a compound can damage genetic material (DNA), which could lead to mutations or cancer. Standard tests include the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assays in mammalian cells.
Cardiomyocyte Toxicity Assays: Given the importance of cardiovascular safety, assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used to assess the potential for drug-induced arrhythmias or structural cardiac damage.
Hepatotoxicity Assays: The liver is a primary site of drug metabolism and is susceptible to toxicity. In vitro models using primary human hepatocytes or liver spheroids are employed to evaluate potential liver injury.[7]
2. In Vivo Toxicity Studies:
Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to animal models (typically rodents) to determine the immediate adverse effects and the median lethal dose (LD50).[8]
Repeated Dose Toxicity Studies: To assess the effects of longer-term exposure, repeated dose studies are conducted over various durations (e.g., 14, 28, or 90 days).[4] These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[2]
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: These studies are integral to understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.[2] Toxicokinetic data helps to correlate the observed toxicity with the level of drug exposure in the body.
Hypothetical Experimental Workflow
Should data for Art-IN-1 become available, a typical experimental workflow for its preliminary toxicity assessment could be visualized as follows:
Caption: Hypothetical workflow for preliminary toxicity assessment.
Potential Signaling Pathways in Toxicity
The mechanism of toxicity for any new chemical entity can involve the perturbation of various cellular signaling pathways. While the specific pathways affected by Art-IN-1 are unknown, common pathways implicated in drug-induced toxicity include:
Oxidative Stress Pathways: Many drugs induce the production of reactive oxygen species (ROS), leading to cellular damage. The Nrf2 signaling pathway is a key protective mechanism against oxidative stress.
Apoptosis Pathways: Drug-induced toxicity can trigger programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players include caspases and members of the Bcl-2 family.
Inflammatory Pathways: Drug-induced tissue injury can activate inflammatory signaling cascades, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
A generalized diagram illustrating the interplay of these pathways is presented below.
Caption: Generalized pathways in drug-induced toxicity.
Conclusion
In the absence of specific data for Art-IN-1, this document serves to outline the standard methodologies and conceptual frameworks used in preliminary toxicity studies. The generation of a comprehensive technical guide necessitates the availability of quantitative data from in vitro and in vivo experiments, as well as detailed experimental protocols. Should such information become publicly accessible, a thorough analysis of the toxicological profile of Art-IN-1 can be conducted. Researchers and drug development professionals are advised to consult regulatory guidelines and established best practices when designing and interpreting preclinical safety studies. The ultimate goal of these early assessments is to ensure the safety of new therapeutic agents as they advance toward clinical investigation.[3]
Art-IN-1: An In-Depth Technical Guide on a Novel Thieno[2,3-c]isoquinolin-5-one Derivative
An examination of the available physicochemical data and predicted biological activity of 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one. For the attention of: Researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: November 2025
An examination of the available physicochemical data and predicted biological activity of 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Art-IN-1, systematically named 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one, is a heterocyclic compound belonging to the thieno[2,3-c]isoquinolin-5-one class. Compounds of this structural class are of interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on Art-IN-1, with a focus on its solubility and stability, alongside an exploration of potential, though currently unelucidated, signaling pathways. It is important to note that experimental data for Art-IN-1 is limited in the public domain. Much of the data presented herein is based on computational predictions and information available from chemical databases and suppliers.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Computed Physicochemical Properties of Art-IN-1
Property
Value
Source
Molecular Formula
C₁₄H₁₃NO₂S
PubChem
Molecular Weight
259.33 g/mol
PubChem
XLogP3
2.6
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
3
PubChem
Rotatable Bond Count
2
PubChem
Exact Mass
259.0667 g/mol
PubChem
Topological Polar Surface Area
66.6 Ų
PubChem
Heavy Atom Count
18
PubChem
Complexity
334
PubChem
Note: The data presented in this table are computationally predicted and have not been experimentally verified.
Solubility Data
The solubility of a drug substance is a critical factor that affects its bioavailability. No experimental solubility data for Art-IN-1 in common pharmaceutical solvents has been found in publicly accessible literature or databases.
Predicted Solubility:
Based on its chemical structure, which includes both hydrophobic (thieno-isoquinoline core, propyloxy group) and hydrophilic (amide, ether functionalities) moieties, Art-IN-1 is predicted to have low aqueous solubility. The predicted XLogP3 value of 2.6 suggests a preference for lipophilic environments.
General Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method):
For future studies, the recommended method for determining the equilibrium solubility of Art-IN-1 is the shake-flask method. A standardized protocol is outlined below:
Preparation of Saturated Solution: An excess amount of Art-IN-1 is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl) in a sealed container.
Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
Quantification: The concentration of Art-IN-1 in the clear supernatant is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
A visual representation of a generalized workflow for solubility determination is provided below.
Protocols & Analytical Methods
Method
Application Notes and Protocols: Art-IN-1 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction Art-IN-1 is a novel, selective inhibitor of Mono-ADP-ribosyltransferase 1 (ART1), an enzyme expressed on the surface of various cancer cells.[1...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Art-IN-1 is a novel, selective inhibitor of Mono-ADP-ribosyltransferase 1 (ART1), an enzyme expressed on the surface of various cancer cells.[1][2] ART1 has been identified as a novel immune checkpoint that facilitates tumor immune escape by mediating NAD-induced cell death (NICD) of CD8+ T cells.[1][2] By inhibiting ART1, Art-IN-1 is designed to block this mechanism of immune resistance, thereby enhancing the anti-tumor activity of the immune system. These application notes provide detailed protocols for utilizing Art-IN-1 in cell culture experiments to investigate its effects on cancer cells and immune cells.
Mechanism of Action
ART1, a cell-surface enzyme, utilizes extracellular nicotinamide adenine dinucleotide (NAD+) to transfer an ADP-ribose group to the P2X7 receptor (P2X7R) on CD8+ T cells.[2] This process, known as mono-ADP-ribosylation (MARylation), triggers NAD-induced cell death (NICD) in these immune cells, leading to a suppressed anti-tumor immune response.[1][2] Art-IN-1 acts as a competitive inhibitor of ART1, preventing the MARylation of P2X7R and subsequent T-cell death. This action is expected to increase the infiltration and activation of CD8+ T cells within the tumor microenvironment.[1]
Signaling Pathway
Caption: Art-IN-1 inhibition of the ART1 signaling pathway.
Experimental Protocols
General Cell Culture
Standard aseptic cell culture techniques should be followed.[3] Cells should be cultured in a humidified incubator at 37°C with 5% CO2.[4][5]
Application Notes and Protocols for ART-001 (Serabelisib) A Selective PI3Kα Inhibitor For Research Use Only. Not for use in diagnostic procedures. Disclaimer: The compound "Art-IN-1" as specified in the query is not foun...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for ART-001 (Serabelisib)
A Selective PI3Kα Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: The compound "Art-IN-1" as specified in the query is not found in the scientific literature. Based on the context of a selective kinase inhibitor for research applications, this document provides information on ART-001 , also known as Serabelisib , TAK-117 , or MLN-1117 . It is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα).
Introduction
ART-001 (Serabelisib) is an orally bioavailable, selective inhibitor of the catalytic alpha isoform of phosphoinositide 3-kinase (PI3Kα)[1][2]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is implicated in various human cancers and vascular malformations[3][4]. ART-001 has shown efficacy in preclinical models of PIK3CA-mutant cancers and is under clinical investigation for the treatment of slow-flow vascular malformations and advanced solid tumors[1][2][3][5].
These application notes provide guidelines for the dosage and administration of ART-001 in both preclinical research settings and an overview of its clinical administration.
Mechanism of Action
ART-001 selectively inhibits the p110α isoform of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling pathway leads to decreased cell proliferation and induction of apoptosis in cells dependent on this pathway for survival[1][6].
Figure 1. Simplified PI3K/Akt Signaling Pathway and the inhibitory action of ART-001.
Figure 2. Preclinical experimental workflow for evaluating a PI3K inhibitor like ART-001.
In Vitro Protocols
This protocol is to determine the effect of ART-001 on the viability of cancer cell lines, particularly those with known PIK3CA mutation status.
Materials:
ART-001 (Serabelisib)
DMSO (for stock solution)
Cancer cell lines (e.g., MCF7, T47D for PIK3CA-mutant; MDA-MB-468 for PTEN-null)
Complete cell culture medium
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
Compound Preparation: Prepare a 10 mM stock solution of ART-001 in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of ART-001 or vehicle control.
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This protocol assesses the ability of ART-001 to inhibit the phosphorylation of key downstream targets of PI3K, such as Akt.
Materials:
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and Lysis: Plate cells and treat with various concentrations of ART-001 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Wash cells with ice-cold PBS and lyse with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt at 1:1000 dilution) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
Washing: Repeat the washing step.
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition. Re-probe the membrane for a loading control like β-actin.
In Vivo Administration Protocol
This protocol provides a general guideline for an in vivo efficacy study using a mouse xenograft model.
Immunocompromised mice (e.g., NOD/SCID or nude mice)
Tumor cells for implantation (e.g., PIK3CA-mutant cell line)
Calipers for tumor measurement
Oral gavage needles
Procedure:
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, ART-001 30 mg/kg, ART-001 60 mg/kg).
Formulation Preparation: Prepare a suspension of ART-001 in the vehicle at the desired concentrations.
Dosing: Administer the prepared formulation or vehicle to the mice via oral gavage once daily. A typical administration volume is 0.1 mL per 10 g of mouse body weight.
Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Formulation and Solubility
ART-001 has pH-dependent solubility, which has been associated with significant pharmacokinetic variability in early clinical studies using capsule and tablet formulations[2]. To address this, a dry syrup formulation was developed to improve solubility and reduce inter-subject variability, particularly for pediatric use[2]. For preclinical in vivo studies, ART-001 can be formulated as a suspension in vehicles such as 0.5% HPMC with 0.1% Tween 80. For in vitro experiments, ART-001 is typically dissolved in DMSO to create a stock solution[6].
Safety Information
In clinical trials, ART-001 has been generally well-tolerated. The most frequent adverse event observed is hyperglycemia, which is a known on-target effect of PI3Kα inhibition. These events were typically mild to moderate and transient[2]. Other reported adverse events include nausea, pharyngitis, headache, and increased serum creatinine at higher doses[2][11]. Researchers should handle ART-001 with appropriate personal protective equipment in a laboratory setting.
Art-IN-1: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Art-IN-1 is a selective inhibitor of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial in various cellular processes, includin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Art-IN-1 is a selective inhibitor of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial in various cellular processes, including DNA repair, genomic stability, and signal transduction.[1] Its inhibitory profile makes it a valuable tool for studying the roles of specific PARP enzymes in cellular pathways and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for utilizing Art-IN-1 in various HTS assay formats.
Art-IN-1 Inhibitory Profile
Art-IN-1 exhibits selective inhibition against several PARP family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Art-IN-1's target PARP enzymes are involved in distinct and critical signaling pathways. Understanding these pathways is essential for designing relevant screening assays and interpreting the results.
DNA Damage Response and PARP2
PARP2, along with PARP1, is a key sensor of DNA single-strand breaks.[3] Upon DNA damage, PARP2 binds to the damaged site and catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation.[3] This PARylation cascade serves as a scaffold to recruit DNA repair machinery.[3] Inhibition of PARP2 can disrupt this repair process, leading to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other repair pathways like homologous recombination.[4]
Caption: DNA Damage Response pathway involving PARP2.
Wnt/β-catenin Signaling and TNKS2
Tankyrase 2 (TNKS2) is a member of the PARP family that plays a crucial role in the Wnt/β-catenin signaling pathway.[1][5] TNKS2 promotes the degradation of Axin, a key component of the β-catenin destruction complex.[1][5] By PARylating Axin, TNKS2 marks it for ubiquitination and subsequent proteasomal degradation.[6] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[5] Inhibition of TNKS2 by Art-IN-1 can stabilize Axin, leading to the suppression of Wnt/β-catenin signaling, a pathway often dysregulated in cancer.[1][5]
Caption: Wnt/β-catenin signaling pathway and the role of TNKS2.
Cell Cycle Regulation and PARP10
PARP10 is a mono-ADP-ribosyltransferase (mART) involved in various cellular processes, including the regulation of the G2/M cell cycle transition.[7] It has been shown to mono-ADP-ribosylate Aurora-A, a key mitotic kinase, thereby enhancing its kinase activity.[7] This regulation is important for proper entry into mitosis. PARP10 is also implicated in the DNA damage response during the S-phase by interacting with PCNA at replication forks.[8] Inhibition of PARP10 can lead to delays in the G2/M transition.[7]
Caption: Role of PARP10 in G2/M cell cycle regulation.
High-Throughput Screening (HTS) Protocols
The following are example protocols that can be adapted for screening compounds against the target PARPs of Art-IN-1.
Biochemical HTS Assay: Fluorescence Polarization (FP) for PARP Activity
This assay measures the PARP-dependent incorporation of a fluorescently labeled NAD+ analog onto a histone substrate. The binding of the resulting fluorescent PAR polymer to the histone results in a high FP signal. Inhibitors of PARP activity will prevent this incorporation, leading to a low FP signal.
Experimental Workflow
Caption: Workflow for a PARP inhibitor FP HTS assay.
Protocol Details:
Plate Preparation: Use low-volume, black, 384-well assay plates.
Compound Dispensing: Add 100 nL of test compounds and control inhibitor (Art-IN-1) in DMSO to the assay wells using an acoustic dispenser.
Enzyme Addition: Add 5 µL of the respective PARP enzyme (e.g., recombinant human PARP2, TNKS2, or PARP10) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT) to each well.
Substrate Addition: Add 5 µL of a substrate mix containing biotinylated histone H1 and a fluorescently labeled NAD+ analog in assay buffer.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
FP Measurement: Read the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.
Cell-Based HTS Assay: High-Content Imaging of PARylation
This assay quantifies the level of PARylation in cells following the induction of DNA damage. Cells are treated with a DNA damaging agent, followed by the test compounds. The level of intracellular PAR is then detected by immunofluorescence and quantified using a high-content imaging system.
Experimental Workflow
Caption: Workflow for a cell-based PARylation HTS assay.
Protocol Details:
Cell Seeding: Seed a suitable cell line (e.g., U2OS) into 384-well, black, clear-bottom imaging plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with test compounds and Art-IN-1 as a positive control for 1 hour.
DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent (e.g., 1 mM H2O2) for 10 minutes.
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
Immunostaining: Block the cells and then incubate with a primary antibody against PAR. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
Imaging: Acquire images using an automated high-content imaging system.
Image Analysis: Use image analysis software to segment the nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the PAR signal within the nucleus.
Data Analysis: Normalize the PAR intensity to the DMSO control and calculate the percentage of inhibition for each compound.
Data Presentation and Analysis
For all HTS assays, it is crucial to include appropriate controls and perform robust data analysis.
Key HTS Metrics:
Metric
Description
Recommended Value
Z'-factor
A measure of assay quality, reflecting the separation between positive and negative controls.
≥ 0.5
Signal-to-Background (S/B)
The ratio of the mean signal of the negative control to the mean signal of the positive control.
> 5
Coefficient of Variation (%CV)
A measure of the variability of the data.
< 15%
Quantitative data from primary screens and follow-up dose-response experiments should be compiled into structured tables for clear comparison of compound potencies (e.g., IC50 values).
Conclusion
Art-IN-1 is a potent and selective PARP inhibitor that serves as an excellent tool for investigating the roles of PARP2, TNKS2, and PARP10 in various cellular pathways. The provided application notes and HTS protocols offer a starting point for researchers to design and execute robust screening campaigns to identify novel modulators of these important drug targets. Careful assay optimization and rigorous data analysis will be critical for the success of these endeavors.
Application Note: Flow Cytometry Analysis of Cellular Responses to Art-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals. Introduction: Art-IN-1 is an investigational inhibitor targeting Arginine-specific mono-ADP-ribosyltransferase-1 (ART1).
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Art-IN-1 is an investigational inhibitor targeting Arginine-specific mono-ADP-ribosyltransferase-1 (ART1). ART1 is an ectoenzyme that has been implicated in the regulation of various cellular processes, including cell proliferation, survival, and immune responses.[1][2][3] Dysregulation of ART1 activity is associated with several pathologies, including cancer, making it a potential therapeutic target.[1][2] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of Art-IN-1 on the cell cycle and apoptosis, two critical processes in cancer biology.
Mechanism of Action of Target: ART1 Signaling
ART1 has been shown to influence cell proliferation and survival through signaling pathways such as the IL-6/gp130/STAT3 and PI3K/Akt/NF-κB pathways.[1][3] Knockdown of ART1 has been demonstrated to decrease the expression of downstream targets like Cyclin D1 and Bcl-xL, leading to reduced cell proliferation and enhanced apoptosis.[3] Art-IN-1, as a putative inhibitor of ART1, is hypothesized to phenocopy these effects by blocking the enzymatic activity of ART1 and attenuating these pro-survival and proliferative signals.
Caption: Hypothesized signaling pathway of ART1 and the inhibitory action of Art-IN-1.
Application 1: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with Art-IN-1. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[4]
Experimental Workflow: Cell Cycle Analysis
Caption: Experimental workflow for flow cytometric cell cycle analysis.
Protocol: Cell Cycle Analysis
Cell Seeding and Treatment:
Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates and allow them to adhere overnight.
Treat the cells with the desired concentrations of Art-IN-1 (and a vehicle control) for a specified duration (e.g., 24, 48 hours).
Cell Harvesting:
Collect both floating and adherent cells. For adherent cells, use trypsinization.
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[5]
Discard the supernatant and wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
Fixation:
Resuspend the cell pellet in 200 µL of cold PBS.[5]
While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to the cell suspension.[5]
Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[5][6]
Staining:
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[5]
Wash the cell pellet with PBS to remove residual ethanol.
Resuspend the cell pellet in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
Incubate the cells in the dark for 30 minutes at room temperature.[5]
Flow Cytometry Acquisition and Analysis:
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
Collect data for at least 10,000 events per sample.
Use appropriate software to generate a DNA content frequency histogram and model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
Data Presentation: Cell Cycle Analysis
Table 1: Example Data of Cell Cycle Distribution after Art-IN-1 Treatment for 48 hours.
Application 2: Apoptosis Analysis Using Annexin V and Propidium Iodide Staining
This protocol details a method to quantify apoptosis induced by Art-IN-1 using dual staining with Annexin V and Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7][8] PI is a membrane-impermeable DNA-binding dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]
Experimental Workflow: Apoptosis Analysis
Caption: Experimental workflow for flow cytometric apoptosis analysis.
Protocol: Apoptosis Assay
Cell Seeding and Treatment:
Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels.
Induce apoptosis by treating cells with desired concentrations of Art-IN-1 and a vehicle control for the appropriate time.
Cell Harvesting:
Collect the cell culture supernatant (containing floating/apoptotic cells) and adherent cells.
Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7][8]
Staining:
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 5 µL of PI solution (e.g., 50 µg/mL).
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
Flow Cytometry Acquisition and Analysis:
Analyze the samples immediately (within 1 hour) on a flow cytometer.[9]
Use a 488 nm laser for excitation and collect FITC/Alexa Fluor 488 emission at ~530 nm and PI emission at >670 nm.
Analyze the data using quadrant analysis to differentiate between:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation: Apoptosis Analysis
Table 2: Example Data of Apoptosis Induction after Art-IN-1 Treatment for 48 hours.
An extensive search for "Art-IN-1" in the context of in vivo imaging studies did not yield information on a specific molecule, probe, or technology with that designation. The search results primarily discuss the general...
Author: BenchChem Technical Support Team. Date: November 2025
An extensive search for "Art-IN-1" in the context of in vivo imaging studies did not yield information on a specific molecule, probe, or technology with that designation. The search results primarily discuss the general field of in vivo imaging, including various techniques and instrumentation, as well as unrelated subjects such as art in science and the ART1 protein.
To provide you with the detailed Application Notes and Protocols you require, please clarify the nature of "Art-IN-1." For instance, is it:
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Application
Application Notes and Protocols: CRISPR Screen to Identify Art-IN-1 Sensitizers
For Researchers, Scientists, and Drug Development Professionals Introduction Art-IN-1 is a selective PARP inhibitor with demonstrated activity against PARP2, TNKS2, PARP10, and PARP15.[1] Poly (ADP-ribose) polymerases (P...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Art-IN-1 is a selective PARP inhibitor with demonstrated activity against PARP2, TNKS2, PARP10, and PARP15.[1] Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
To enhance the therapeutic potential of Art-IN-1 and broaden its applicability, it is crucial to identify genetic backgrounds or co-therapies that sensitize cancer cells to its effects. A genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) screen is a powerful and unbiased method to systematically identify genes whose loss-of-function confers sensitivity to a drug. This application note provides a detailed protocol for conducting a CRISPR-based screen to discover novel sensitizers to Art-IN-1.
Principle of the CRISPR Screen
This protocol outlines a negative selection (or "dropout") CRISPR screen. In this approach, a library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is introduced into a population of Cas9-expressing cancer cells. The cell pool is then treated with a sub-lethal dose of Art-IN-1. Cells that acquire a gene knockout that synergizes with Art-IN-1 will be selectively depleted from the population. By sequencing the sgRNA population before and after treatment, genes that sensitize cells to Art-IN-1 can be identified by the depletion of their corresponding sgRNAs.
Table 2: Hypothetical Results from a CRISPR Screen for Art-IN-1 Sensitizers
Gene Symbol
Gene Description
Log2 Fold Change (Art-IN-1 vs. DMSO)
p-value
GENE-A
DNA Repair Protein
-3.2
<0.001
GENE-B
Cell Cycle Checkpoint Kinase
-2.8
<0.001
GENE-C
Wnt Signaling Pathway Regulator
-2.5
<0.005
GENE-D
Ubiquitin Ligase
-2.1
<0.01
...
...
...
...
This table represents a hypothetical outcome of the screen, where a negative log2 fold change indicates depletion of the sgRNA and therefore a sensitizing effect of the gene knockout.
Experimental Protocols
Cell Line Preparation and Lentiviral Production
1.1. Cell Line Selection and Culture:
Select a cancer cell line of interest for the screen. The choice will depend on the research question (e.g., a specific cancer type).
Culture the cells in the recommended medium and conditions.
Ensure the cells are healthy and in the exponential growth phase before transduction.
1.2. Cas9 Expression:
Establish a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector (e.g., lentiCRISPR v2).
Select for Cas9-expressing cells using the appropriate antibiotic (e.g., puromycin).
Verify Cas9 activity using a functional assay (e.g., GFP knockout assay).
1.3. Lentiviral sgRNA Library Production:
Amplify the pooled sgRNA library plasmid DNA.
Co-transfect the sgRNA library plasmid with lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
Titer the lentiviral library on the target Cas9-expressing cells to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
CRISPR Screen Execution
2.1. Lentiviral Transduction of the sgRNA Library:
Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI.
A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
After 24-48 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin for lentiCRISPR v2).
2.2. Art-IN-1 Treatment:
Determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of Art-IN-1 for the Cas9-expressing cell line in a preliminary dose-response experiment.
After antibiotic selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the predetermined concentration of Art-IN-1.
Maintain the cells under treatment for a sufficient period to allow for the depletion of sensitized cells (typically 10-14 days).
Passage the cells as needed, ensuring that the library representation is maintained at each passage.
2.3. Genomic DNA Extraction and sgRNA Sequencing:
Harvest cell pellets from both the control and Art-IN-1 treated populations at the end of the experiment.
Extract genomic DNA from the cell pellets.
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA in both populations.
Data Analysis
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
Normalization: Normalize the read counts to the total number of reads in each sample.
Hit Identification: Use statistical methods (e.g., MAGeCK or DESeq2) to identify sgRNAs that are significantly depleted in the Art-IN-1 treated population compared to the control population.
Gene Ranking: Rank the genes based on the depletion of their corresponding sgRNAs. Genes with multiple significantly depleted sgRNAs are considered high-confidence hits.
Visualizations
Caption: Experimental workflow for a CRISPR-based screen to identify Art-IN-1 sensitizers.
Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition by Art-IN-1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Art-IN-1. Frequently Asked Questions (FAQs)...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Art-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Art-IN-1 and what is its biological target?
Art-IN-1 is a small molecule inhibitor with the chemical name 8-propan-2-yloxy-4H-thieno[2,3-c]isoquinolin-5-one. While specific target validation studies for Art-IN-1 are not widely published, its chemical structure suggests it may act as an inhibitor of ADP-ribosyltransferase 1 (ART1). ART1 is an enzyme that plays a crucial role in various cellular processes, including DNA repair, gene expression, and signal transduction, by catalyzing the transfer of ADP-ribose from NAD+ to target proteins.[1][2] Dysregulation of ART1 has been implicated in conditions such as cancer and inflammatory disorders.[2]
Q2: What is the general solubility of Art-IN-1?
Q3: What is the recommended storage procedure for Art-IN-1 stock solutions in DMSO?
Once dissolved in DMSO, it is recommended to aliquot the Art-IN-1 stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of compounds in DMSO can vary, and repeated freezing and thawing can potentially lead to degradation.
Troubleshooting Guide: Art-IN-1 Insolubility in DMSO
This guide addresses common issues encountered when dissolving Art-IN-1 in DMSO.
Problem: Art-IN-1 is not dissolving in DMSO at the desired concentration.
If you are experiencing difficulty dissolving Art-IN-1 in DMSO, follow these troubleshooting steps:
Step 1: Verify the Quality of DMSO
Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce its solvating power for certain organic compounds.
Step 2: Gentle Heating
Gentle warming can aid in the dissolution of Art-IN-1.
Protocol: Warm the solution in a water bath set to 37°C for 5-10 minutes.
Caution: Avoid excessive heat, as it may degrade the compound.
Step 3: Sonication
Sonication can be used to break up compound aggregates and enhance dissolution.
Protocol: Place the vial containing the Art-IN-1 and DMSO mixture in a bath sonicator for 5-15 minutes.
Observation: Visually inspect the solution for any remaining particulate matter.
Step 4: Vortexing
Thorough mixing is essential for complete dissolution.
Protocol: After heating or sonication, vortex the solution vigorously for 1-2 minutes.
Step 5: Incremental Dilution
If you are preparing a high-concentration stock, it may be beneficial to start with a smaller volume of DMSO and gradually add more while mixing.
Experimental Workflow for Dissolving Art-IN-1 in DMSO
Caption: A step-by-step workflow for dissolving Art-IN-1 in DMSO.
Problem: Precipitate forms when diluting the DMSO stock solution in aqueous media.
This is a common issue for hydrophobic compounds when transferred from a high-concentration organic stock to an aqueous buffer for biological assays.
Troubleshooting Steps:
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of Art-IN-1 and DMSO.
Use of a Surfactant: For in vitro assays, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous medium can help maintain the solubility of the compound.
Pre-warming the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the Art-IN-1 DMSO stock can sometimes help prevent precipitation.
Quantitative Data Summary
While specific solubility data for Art-IN-1 is not available, the following table provides general guidelines for DMSO usage in cell culture experiments.
Parameter
Recommendation
DMSO Purity
≥99.9% (anhydrous)
Typical Stock Concentration
1-10 mM
Final DMSO Concentration in Media
< 0.5% (to avoid cytotoxicity)
Storage of DMSO Stock
-20°C or -80°C in single-use aliquots
Art-IN-1 and ART1 Signaling Pathway
Art-IN-1 is believed to exert its effects by inhibiting ADP-ribosyltransferase 1 (ART1). ART1 is a mono-ADP-ribosyltransferase (mART) that transfers an ADP-ribose group from NAD+ to specific arginine residues on target proteins.[1][2] This post-translational modification can alter the function of the target protein, impacting various downstream signaling pathways.
ART1 Signaling Mechanism
Caption: Proposed mechanism of Art-IN-1 action via inhibition of ART1 signaling.
Explanation of the Pathway:
ART1 Location: ART1 is a glycosylphosphatidylinositol (GPI)-anchored enzyme, meaning its catalytic domain is located on the outer surface of the cell membrane.
Substrate: ART1 utilizes extracellular nicotinamide adenine dinucleotide (NAD+) as a substrate.
Catalytic Activity: ART1 transfers a single ADP-ribose unit from NAD+ to an arginine residue on a target protein.
Downstream Effects: This mono-ADP-ribosylation can alter the function of the target protein, leading to changes in downstream signaling pathways. For example, ART1 has been shown to regulate the function of receptors on immune cells, potentially leading to apoptosis or altered cytokine release.
Inhibition by Art-IN-1: Art-IN-1 is proposed to bind to ART1, blocking its catalytic activity and preventing the ADP-ribosylation of its target proteins. This inhibition would, in turn, prevent the downstream signaling effects mediated by ART1.
Welcome to the technical support center for Art-IN-1, a potent and selective kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Art-...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Art-IN-1, a potent and selective kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Art-IN-1 in their experiments while understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Art-IN-1?
A1: Art-IN-1 is a potent ATP-competitive inhibitor of the serine/threonine kinase, Aurora Kinase A (AURKA). It is designed for high-affinity binding to the ATP pocket of AURKA, thereby inhibiting its catalytic activity and downstream signaling pathways involved in cell cycle progression and proliferation.
Q2: What are the known off-target effects of Art-IN-1?
A2: While designed for selectivity, high concentrations of Art-IN-1 may exhibit inhibitory activity against other kinases sharing structural homology in the ATP-binding site. Kinome-wide screening has identified potential off-target interactions, most notably with members of the SRC family of kinases and Cyclin-Dependent Kinases (CDKs).[1][2] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: What is the recommended concentration range for in vitro and in vivo experiments?
A3: For in vitro cell-based assays, a concentration range of 10 nM to 1 µM is recommended to achieve effective inhibition of AURKA while minimizing off-target effects. For in vivo studies, dosing should be determined based on pharmacokinetic and pharmacodynamic studies in the specific animal model. It is advisable to perform dose-response experiments to identify the optimal concentration for the desired biological effect.
Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of AURKA and not an off-target effect?
A4: To validate that the observed effects are on-target, we recommend several control experiments:
Use of a structurally distinct AURKA inhibitor: Comparing the phenotype induced by Art-IN-1 with that of another validated AURKA inhibitor can help confirm on-target activity.
Rescue experiments: If possible, expressing a drug-resistant mutant of AURKA should rescue the phenotype observed with Art-IN-1 treatment.
Q5: Are there any known resistance mechanisms to Art-IN-1?
A5: As with many kinase inhibitors, resistance can emerge through various mechanisms.[2] These may include mutations in the AURKA gatekeeper residue that reduce drug binding affinity, or upregulation of bypass signaling pathways that compensate for AURKA inhibition.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Art-IN-1.
Issue
Possible Cause
Recommended Solution
Unexpected or paradoxical activation of a signaling pathway.
Off-target inhibition of a negative regulator in a parallel pathway. This phenomenon, known as retroactivity, can occur when interconnected signaling cascades are perturbed.[4]
Perform a kinome-wide selectivity profile to identify potential off-target kinases. Use a lower concentration of Art-IN-1 or a more selective AURKA inhibitor if available. Validate the off-target effect using a specific inhibitor for the suspected off-target kinase.
High degree of variability in experimental results.
1. Compound instability or degradation. 2. Inconsistent cell culture conditions. 3. Off-target effects at the concentration used.
1. Ensure proper storage and handling of Art-IN-1. Prepare fresh stock solutions regularly. 2. Maintain consistent cell density, passage number, and media composition. 3. Perform a dose-response curve to determine the lowest effective concentration.
Observed phenotype does not match published data for AURKA inhibition.
1. Cell-line specific differences in signaling networks. 2. Dominant off-target effects at the concentration used.
1. Validate the expression and activity of AURKA in your specific cell line. 2. Conduct control experiments as outlined in FAQ Q4 to confirm on-target activity. Consider using a different cell line where the role of AURKA is well-established.
Toxicity or cell death observed at concentrations expected to be non-toxic.
Off-target inhibition of essential kinases required for cell survival.
Reduce the concentration of Art-IN-1. Perform a cell viability assay (e.g., MTS or Annexin V staining) across a range of concentrations to determine the toxicity threshold in your cell model.
The following table summarizes the inhibitory activity of Art-IN-1 against its intended target (AURKA) and a selection of potential off-target kinases. Data are presented as IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Kinase Target
IC50 (nM)
Fold Selectivity vs. AURKA
AURKA (On-Target)
5
1
AURKB
50
10
SRC
250
50
LYN
300
60
FYN
450
90
CDK1
800
160
CDK2
>1000
>200
VEGFR2
>1000
>200
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocols
1. Kinome-Wide Profiling using Biochemical Assays
This protocol outlines a general procedure for assessing the selectivity of Art-IN-1 across a broad panel of kinases.
Objective: To determine the IC50 values of Art-IN-1 against a large number of purified kinases to identify potential off-target interactions.
Methodology:
Kinase Panel Selection: Utilize a commercially available kinase profiling service or a custom panel of purified recombinant kinases representing diverse families of the human kinome.[1][5]
Assay Format: A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.[6]
Compound Preparation: Prepare a serial dilution of Art-IN-1 in an appropriate buffer (e.g., DMSO). The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid interference.[7]
Kinase Reaction:
In a multi-well plate, add the kinase, a suitable substrate peptide, and the diluted Art-IN-1.
Initiate the reaction by adding ATP (at or near the Km for each kinase) and any required cofactors (e.g., MgCl₂).
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
Detection:
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ³³P-ATP. Measure the incorporated radioactivity using a scintillation counter.
Fluorescence Assay: Use a specific antibody that recognizes the phosphorylated substrate. The signal is then detected using a fluorescence plate reader.
Data Analysis:
Calculate the percentage of kinase activity remaining at each concentration of Art-IN-1 relative to a vehicle control (e.g., DMSO).
Plot the percentage of inhibition against the log of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
2. Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify the engagement of Art-IN-1 with its target (AURKA) and potential off-targets in a cellular context.
Objective: To assess the binding of Art-IN-1 to its target proteins in intact cells by measuring changes in their thermal stability.
Methodology:
Cell Treatment: Treat cultured cells with Art-IN-1 at the desired concentration or with a vehicle control (DMSO) for a specific duration.
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
Heat Challenge: Aliquot the lysate into several tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
Protein Analysis:
Collect the supernatant containing the soluble protein fraction.
Analyze the amount of the target protein (AURKA) and suspected off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
Data Analysis:
For each protein, plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and Art-IN-1-treated samples.
Binding of Art-IN-1 to a target protein will stabilize it, resulting in a shift of its melting curve to a higher temperature. The magnitude of this shift can be used to assess the extent of target engagement.
Visualizations
Caption: Hypothetical signaling pathways affected by Art-IN-1.
Caption: Workflow for assessing and mitigating off-target effects.
Disclaimer: Information regarding a specific molecule designated "Art-IN-1" is not publicly available. This guide is based on the general principles and best practices for the handling, storage, and troubleshooting of sm...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Information regarding a specific molecule designated "Art-IN-1" is not publicly available. This guide is based on the general principles and best practices for the handling, storage, and troubleshooting of small molecule inhibitors in a research setting. The following recommendations are intended to serve as a general resource for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Art-IN-1?
The optimal solvent for Art-IN-1 will depend on its specific chemical properties. For initial use, it is recommended to consult the manufacturer's datasheet. Typically, small molecule inhibitors are first dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media for working solutions. Avoid using solvents that may react with the compound or are incompatible with downstream assays.
Q2: How should I store Art-IN-1 solutions to prevent degradation?
Proper storage is critical to maintaining the integrity of Art-IN-1. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to air and moisture. For short-term storage (days to weeks), refrigeration at 4°C is often sufficient. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store Art-IN-1 in an aqueous solution?
Storing small molecule inhibitors in aqueous solutions for extended periods is generally not recommended due to the higher risk of hydrolysis and microbial contamination. If your experimental protocol requires the use of an aqueous solution, it should be prepared fresh from a stock solution in an organic solvent immediately before use. If short-term storage of an aqueous solution is unavoidable, it should be sterile-filtered and stored at 4°C for no longer than 24-48 hours.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of Art-IN-1 in experiments.
This could be an indication of compound degradation.
Possible Cause
Troubleshooting Step
Expected Outcome
Degradation of stock solution
Prepare a fresh stock solution of Art-IN-1 from powder.
Consistent and expected activity is restored.
Improper storage
Review storage conditions (temperature, light exposure). Aliquot stock solutions to minimize freeze-thaw cycles.
Improved stability and reproducibility of results.
Hydrolysis in aqueous solution
Prepare aqueous working solutions fresh before each experiment. Minimize the time the compound spends in aqueous buffer.
Activity of the compound in aqueous-based assays is restored.
Adsorption to plasticware
Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer, if compatible with the assay.
Increased effective concentration of the compound in the assay.
Issue 2: Precipitation of Art-IN-1 in aqueous media.
Precipitation can occur when the concentration of the compound exceeds its solubility limit in the aqueous buffer or media.
Solubility and Storage Recommendations
Recommended Solvents
DMSO, Ethanol (check manufacturer's data sheet)
Stock Solution Storage
-20°C or -80°C in small aliquots
Aqueous Solution Preparation
Prepare fresh for each experiment
Aqueous Solution Storage
Not recommended (if necessary, 4°C for <24h)
Experimental Protocols
Protocol 1: Preparation of Art-IN-1 Stock Solution
Calculate the required mass: Determine the mass of Art-IN-1 powder needed to achieve the desired stock solution concentration and volume. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[1]
Weigh the compound: Carefully weigh the calculated mass of Art-IN-1 powder using an analytical balance.
Dissolve in solvent: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the powder.
Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved.
Store properly: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Stability Assessment of Art-IN-1 in Solution
Prepare solutions: Prepare solutions of Art-IN-1 at a relevant concentration in the desired solvent or buffer.
Incubate under different conditions: Store aliquots of the solution under various conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
Analyze at time points: At regular intervals (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
Assess integrity: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact Art-IN-1 remaining. A decrease in the peak area corresponding to Art-IN-1 over time indicates degradation.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Art-IN-1.
Caption: Recommended workflow for handling Art-IN-1 solutions.
Caption: Logical troubleshooting guide for Art-IN-1 degradation.
Welcome to the technical support center for Art-IN-1, a novel inhibitor of ADP-ribosyltransferase 1 (ART1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooti...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Art-IN-1, a novel inhibitor of ADP-ribosyltransferase 1 (ART1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Art-IN-1?
Art-IN-1 is a potent and selective inhibitor of ADP-ribosyltransferase 1 (ART1). ART1 is an enzyme that transfers an ADP-ribose group from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2][3] This process plays a role in various cellular functions, including DNA repair, gene expression, and signal transduction.[3] In the context of oncology, ART1 is considered a novel immune checkpoint expressed by cancer cells.[1] By inhibiting ART1, Art-IN-1 is designed to block the MARylation of its target proteins, thereby modulating downstream cellular pathways.
Q2: I am not seeing the expected level of inhibition in my cell-based assay. What are some potential causes?
Several factors could contribute to lower-than-expected inhibition. These can be broadly categorized into issues with the compound, the assay setup, or the biological system itself. It is crucial to approach troubleshooting systematically, changing only one variable at a time to isolate the cause.[4]
Troubleshooting Workflow for Suboptimal Inhibition
Caption: A logical workflow for troubleshooting suboptimal Art-IN-1 activity.
Q3: My results show high variability between replicates. What can I do to improve consistency?
High variability can obscure real biological effects. To minimize this, focus on meticulous experimental technique and the use of appropriate controls.
Key areas to address for improving reproducibility:
Pipetting Accuracy: Ensure proper calibration and use of pipettes.
Cell Seeding Density: Use a consistent cell number for each replicate.
Reagent Preparation: Prepare master mixes to reduce pipetting errors.
Edge Effects in Plates: Avoid using the outer wells of microplates, or fill them with a buffer.
Inclusion of Controls: Always include positive and negative controls to assess assay performance.[5]
Q4: I'm observing unexpected cytotoxicity at concentrations where Art-IN-1 should be specific. What could be the cause?
Unexpected cytotoxicity could be due to off-target effects, where the inhibitor interacts with unintended molecular targets.[6][7] It's also possible that the observed effect is an on-target toxicity in your specific cell model that was not previously characterized.
Troubleshooting Guides
Issue 1: Unexpected Upregulation of a Downstream Pathway
Scenario: You are treating cancer cells with Art-IN-1, expecting to see a decrease in a specific signaling pathway. However, you observe an unexpected upregulation.
Possible Explanations and Troubleshooting Steps:
Cellular Compensation: Cells may adapt to the inhibition of ART1 by upregulating compensatory signaling pathways.
Action: Perform a time-course experiment to see if the upregulation is a delayed response. Use transcriptomic or proteomic analysis to identify other affected pathways.
Off-Target Effects: Art-IN-1 might be interacting with other proteins that positively regulate the pathway .[6][8]
Action: Test Art-IN-1 in a counterscreen against a panel of related enzymes or receptors. Use a structurally distinct ART1 inhibitor to see if the same effect is observed.
Experimental Artifact: The readout for the pathway could be influenced by Art-IN-1 in a non-biological way.
Action: Use an alternative method to measure pathway activation (e.g., if using a reporter assay, validate with qPCR or Western blot for endogenous gene/protein expression).
Signaling Pathway: ART1 Inhibition and Potential Compensatory Activation
Caption: Potential mechanisms for unexpected pathway upregulation with Art-IN-1.
Issue 2: Inconsistent IC50 Values Across Different Assays
Scenario: You have determined the IC50 of Art-IN-1 in a biochemical (cell-free) assay and a cell-based assay, but the values are significantly different.
Data Summary: Hypothetical IC50 Values for Art-IN-1
Assay Type
Target
IC50 (nM)
Biochemical
Recombinant Human ART1
15
Cell-Based
ART1-expressing cell line
250
Possible Explanations and Troubleshooting Steps:
Cellular Permeability: Art-IN-1 may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
Action: Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross lipid bilayers.
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
Action: Co-incubate cells with an inhibitor of common efflux pumps (e.g., verapamil) and see if the IC50 value decreases.
Protein Binding: In the cell-based assay, Art-IN-1 may bind to other proteins, reducing the free concentration available to inhibit ART1.
Action: Measure the plasma protein binding of Art-IN-1.
Compound Metabolism: The cells may be metabolizing Art-IN-1 into a less active form.
Action: Analyze cell lysates by LC-MS to look for metabolites of Art-IN-1.
Experimental Protocols
Protocol 1: ART1 Enzymatic Assay (Cell-Free)
This protocol outlines a method to determine the biochemical potency of Art-IN-1.
Reagents and Materials:
Recombinant human ART1 enzyme
NAD+
Biotinylated-NAD+ (for detection)
ART1 substrate (e.g., a peptide containing an arginine residue)
Assay buffer (e.g., Tris-HCl, pH 7.5)
Art-IN-1 at various concentrations
Streptavidin-coated plates and detection reagent
Procedure:
Add assay buffer to the wells of a microplate.
Add Art-IN-1 at a range of concentrations.
Add the ART1 enzyme and substrate.
Initiate the reaction by adding a mixture of NAD+ and Biotinylated-NAD+.
Incubate at 37°C for a specified time (e.g., 60 minutes).
Stop the reaction.
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
Wash the plate to remove unincorporated Biotinylated-NAD+.
Add a detection reagent (e.g., a europium-labeled anti-biotin antibody) and read the signal on a plate reader.
Data Analysis:
Plot the signal against the log of the Art-IN-1 concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular ART1 Target Engagement Assay
This protocol describes a method to confirm that Art-IN-1 is interacting with ART1 in a cellular context.
Reagents and Materials:
ART1-expressing cells
Cell lysis buffer
ART1 antibody
Protein A/G beads
A probe that covalently binds to the active site of ART1
Art-IN-1 at various concentrations
Procedure:
Treat cells with a range of Art-IN-1 concentrations for a specified time.
Lyse the cells and quantify the protein concentration.
Incubate the lysates with the active site probe.
Immunoprecipitate ART1 using an ART1-specific antibody and protein A/G beads.
Wash the beads to remove non-specific binding.
Elute the protein and analyze by SDS-PAGE and Western blot, detecting the probe.
Data Analysis:
The signal from the probe will be inversely proportional to the amount of Art-IN-1 bound to ART1. Quantify the bands and plot against the Art-IN-1 concentration to determine the cellular EC50.
Experimental Workflow: Cellular Target Engagement
Caption: A streamlined workflow for assessing Art-IN-1 target engagement in cells.
Technical Support Center: Improving Art-IN-1 Bioavailability In Vivo
Welcome to the technical support center for Art-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the in vivo bioavailability of Art-IN...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Art-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the in vivo bioavailability of Art-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for Art-IN-1?
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[1][2][3] When a drug is administered intravenously, its bioavailability is 100% by definition.[2] However, for orally administered drugs like Art-IN-1, bioavailability can be significantly lower due to incomplete absorption and first-pass metabolism in the liver.[2] Low bioavailability can lead to high variability in patient response and therapeutic failure. Therefore, optimizing the bioavailability of Art-IN-1 is crucial for achieving consistent and effective therapeutic outcomes.
Q2: What are the common causes of low oral bioavailability for compounds like Art-IN-1?
Common causes of low oral bioavailability include:
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[4]
Low intestinal permeability: The drug must be able to cross the intestinal wall to enter the bloodstream.
First-pass metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[1][2]
Instability in the gastrointestinal tract: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.
Efflux by transporters: Transporters like P-glycoprotein can actively pump the drug back into the intestinal lumen, reducing its net absorption.
Q3: How can I assess the bioavailability of my Art-IN-1 formulation?
Bioavailability is typically assessed by measuring the area under the plasma concentration-time curve (AUC).[1] The absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with Art-IN-1.
Problem
Potential Cause
Recommended Solution
High inter-subject variability in plasma concentrations.
Poor dissolution of Art-IN-1 in the GI tract. A recent study on ART-001, a PI3Kα inhibitor, showed that a dry syrup formulation substantially improved inter-subject pharmacokinetic variability.[5]
Consider formulation strategies to enhance dissolution, such as micronization, nanosuspensions, or developing an amorphous solid dispersion.[4][6]
Poor permeability across the intestinal epithelium.
Investigate the use of permeation enhancers or lipid-based formulations to improve absorption.[7] Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.[8]
Discrepancy between in vitro dissolution and in vivo absorption.
Art-IN-1 may be a substrate for efflux transporters (e.g., P-glycoprotein).
Co-administer Art-IN-1 with a known inhibitor of the suspected transporter in your preclinical model to assess its impact on bioavailability.
Rapid clearance and short half-life.
Extensive first-pass metabolism in the liver.
Consider co-administration with an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 enzymes) to increase systemic exposure. Another approach is to develop a prodrug of Art-IN-1 that is less susceptible to first-pass metabolism.
Strategies for Improving Art-IN-1 Bioavailability
Several formulation and delivery strategies can be employed to enhance the in vivo bioavailability of Art-IN-1.
Strategy
Description
Potential Advantages for Art-IN-1
Particle Size Reduction
Micronization and nanosuspension techniques increase the surface area of the drug, leading to a higher dissolution rate.[4][7]
Can improve the dissolution and absorption of poorly water-soluble compounds.
Solid Dispersions
Dispersing Art-IN-1 in a carrier matrix at the molecular level can enhance its solubility and dissolution rate.[8]
Particularly effective for crystalline drugs with low solubility.
Lipid-Based Formulations
Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[6][8]
Can enhance lymphatic uptake, potentially bypassing first-pass metabolism.[6][8]
Prodrugs
Chemical modification of Art-IN-1 to a more soluble or permeable derivative that is converted to the active drug in vivo.
Can overcome limitations of the parent drug, such as poor solubility or extensive first-pass metabolism.
Co-administration with Bioenhancers
Using substances that can inhibit metabolic enzymes or efflux transporters to increase the systemic exposure of Art-IN-1.[8]
Piperine is a well-known example of a natural bioenhancer.[8]
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in a Rodent Model
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
Dosing:
Intravenous (IV) Group: Administer Art-IN-1 at a dose of 1 mg/kg via the tail vein.
Oral (PO) Group: Administer the Art-IN-1 formulation at a dose of 10 mg/kg via oral gavage.
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of Art-IN-1 using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax, using appropriate software.
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
Dissolution Medium: Select a dissolution medium that mimics the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid).
Procedure:
Place the Art-IN-1 formulation in the dissolution vessel.
Rotate the paddle at a specified speed (e.g., 50 rpm).
Withdraw samples from the dissolution medium at various time points.
Analysis: Determine the concentration of dissolved Art-IN-1 in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Data Interpretation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Experimental workflow for improving Art-IN-1 bioavailability.
Caption: Factors affecting the oral bioavailability of Art-IN-1.
Technical Support Center: Overcoming Resistance to ART-IN-1 Treatment
Welcome to the technical support center for Art-IN-1 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Art-IN-1 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming resistance to Art-IN-1, a therapeutic agent targeting ADP-ribosyltransferase 1 (ART1).
Frequently Asked Questions (FAQs)
Q1: What is Art-IN-1 and what is its mechanism of action?
Art-IN-1 is a therapeutic inhibitor of ADP-ribosyltransferase 1 (ART1), a mono-ADP-ribosyltransferase. In the tumor microenvironment, cancer cells expressing ART1 on their surface can induce the death of tumor-infiltrating CD8+ T cells.[1][2][3] This occurs through the ART1-mediated ADP-ribosylation of the P2X7 receptor (P2X7R) on these immune cells, a process that, in the presence of extracellular NAD+, leads to NAD+-induced cell death (NICD).[1][2] By inhibiting ART1, Art-IN-1 aims to prevent this T-cell death, thereby enhancing the anti-tumor immune response.[1][3]
Q2: My Art-IN-1 treatment is not showing efficacy in my in vitro cancer cell line model. What are the possible reasons?
Several factors could contribute to a lack of efficacy in vitro:
Low or absent ART1 expression: The target cancer cell line may not express sufficient levels of surface ART1. It is crucial to verify ART1 expression in your specific cell line. For example, human non-small cell lung cancer (NSCLC) cell lines like A549 and H1650 are known to express ART1.[1]
Absence of P2X7R-expressing immune cells: The primary mechanism of Art-IN-1 involves the protection of CD8+ T cells. In a monoculture of cancer cells, the effect of Art-IN-1 on T-cell viability will not be observed. Co-culture systems with immune cells are necessary to evaluate this aspect of its activity.
Sub-optimal inhibitor concentration: Ensure the concentration of Art-IN-1 is within the effective range. For instance, the anti-ART1 monoclonal antibody 22C12 has a half-maximal inhibitory concentration (IC50) of 4.5 nM for ADP-ribosylation.[1]
Issues with NAD+ availability: The ART1-mediated cell death is dependent on the presence of extracellular NAD+. Ensure that the assay conditions include an appropriate concentration of NAD+.
Q3: I am not observing a significant increase in CD8+ T-cell infiltration in my in vivo tumor models after Art-IN-1 treatment. What could be the issue?
Several factors can influence the infiltration of CD8+ T cells in response to Art-IN-1 treatment:
Insufficient ART1 expression in the tumor: Similar to in vitro models, the tumor must express ART1 to be susceptible to this therapeutic strategy.
Low immunogenicity of the tumor model: "Cold" tumors with a low mutational burden may not attract a significant initial T-cell response for Art-IN-1 to protect.
Sub-optimal dosing or administration route: The dose and delivery method of Art-IN-1 are critical. For example, intratumoral injections of the 22C12 antibody at 5 mg/kg have been shown to delay tumor growth in mouse models.[1]
Presence of other immunosuppressive mechanisms: The tumor microenvironment is complex. Other immunosuppressive factors may be limiting T-cell infiltration and function, even with ART1 inhibition. Combination therapies may be required.
Q4: What are the potential combination therapies to enhance the efficacy of Art-IN-1?
Combining Art-IN-1 with other anti-cancer therapies is a promising strategy to overcome resistance:
Immune Checkpoint Inhibitors: Since Art-IN-1 increases the presence of functional CD8+ T cells in the tumor, it is hypothesized to have a synergistic effect with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[4][5]
Radiation Therapy: Radiation can induce immunogenic cell death and increase the release of tumor antigens, which can prime an anti-tumor T-cell response. Combining this with Art-IN-1 could protect the infiltrating T cells and enhance the overall therapeutic effect.[4]
Troubleshooting Guides
Problem 1: Low or no ART1 expression detected in the cancer cell line.
Possible Cause
Troubleshooting Step
Cell line naturally has low ART1 expression.
Screen a panel of cancer cell lines to identify one with robust ART1 expression. NSCLC (A549, H1650) and melanoma (B16) cell lines have been reported to express ART1.[1][4]
Incorrect antibody or protocol for detection.
Use a validated anti-ART1 antibody for immunofluorescence or western blotting. Refer to the detailed protocol for immunofluorescence staining of ART1 provided below.
Technical issues with the detection method.
Ensure proper cell fixation and permeabilization (for intracellular staining). Include positive and negative controls in your experiment.
Problem 2: No reduction in tumor growth observed in in vivo models.
Possible Cause
Troubleshooting Step
Inadequate dosing of Art-IN-1.
Perform a dose-escalation study to determine the optimal therapeutic dose for your specific tumor model. A dose of 5 mg/kg for the 22C12 antibody has been used.[1]
Poor bioavailability of the inhibitor.
Consider different routes of administration (e.g., intratumoral vs. systemic) to ensure the inhibitor reaches the tumor at a sufficient concentration.
Rapid clearance of the inhibitor.
Evaluate the pharmacokinetic properties of your Art-IN-1 compound.
T-cell exhaustion.
Even with increased infiltration, T cells may become exhausted. Combination with anti-PD-1 therapy can help reinvigorate these T cells.[6]
Quantitative Data Summary
Parameter
Value
Context
Reference
IC50 of 22C12 mAb
4.5 nM
Inhibition of cell surface ADP-ribosylation on HEK-ART1 overexpressing cells.
Protocol 1: Immunofluorescence Staining for ART1 in Adherent Cells
Cell Seeding: Seed cancer cells on sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
Permeabilization (for intracellular ART1): If targeting intracellular ART1, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface ART1 staining, this step should be skipped.
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes at room temperature.[7]
Primary Antibody Incubation: Dilute the primary anti-ART1 antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) and incubate with the cells overnight at 4°C.[7]
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the antibody dilution buffer for 1 hour at room temperature, protected from light.
Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
Washing: Wash the cells twice with 1X PBS.
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 2: Quantification of CD8+ T-Cell Infiltration by Immunohistochemistry (IHC)
Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.
Primary Antibody Incubation: Incubate the slides with a primary antibody against CD8 (e.g., anti-CD8 rabbit monoclonal antibody) overnight at 4°C.
Secondary Antibody and Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable chromogen (e.g., DAB) to detect the primary antibody.
Counterstaining: Counterstain the slides with hematoxylin.
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Image Acquisition: Scan the entire slide using a whole-slide scanner.
Image Analysis: Use image analysis software to quantify the number of CD8-positive cells within the tumor and stromal compartments. The results can be expressed as the density of CD8+ cells (cells/mm²).[8]
Protocol 3: NAD+-Induced Cell Death (NICD) Assay
Cell Preparation: Co-culture ART1-expressing cancer cells with isolated CD8+ T cells (or a T-cell line expressing P2X7R).
Treatment: Treat the co-culture with a range of concentrations of extracellular NAD+ (e.g., 10-100 µM). Include a control group with no added NAD+.
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours).
Cell Viability Assessment: Measure the viability of the CD8+ T cells using a suitable method:
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and an anti-CD8 antibody to specifically assess the death of the T-cell population.
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of cell death.[9][10]
Data Analysis: Compare the percentage of dead CD8+ T cells in the NAD+-treated groups to the control group. To test the effect of an Art-IN-1, pre-incubate the co-culture with the inhibitor before adding NAD+.
Visualizations
Caption: ART1-mediated immunosuppression and Art-IN-1 intervention.
Caption: Immunohistochemistry workflow for CD8+ T-cell quantification.
Navigating Target Engagement: A Comparative Guide to Validating Intracellular Kinase Inhibitor Efficacy
A deep dive into robust methods for confirming that your kinase inhibitor hits its target in the complex cellular environment. This guide provides a comparative analysis of leading techniques, supported by representative...
Author: BenchChem Technical Support Team. Date: November 2025
A deep dive into robust methods for confirming that your kinase inhibitor hits its target in the complex cellular environment. This guide provides a comparative analysis of leading techniques, supported by representative data and detailed protocols, to empower researchers in making informed decisions for their drug discovery pipeline.
For researchers and drug development professionals, confirming that a therapeutic compound engages its intended intracellular target is a critical step in the validation process. This guide focuses on the validation of target engagement for intracellular kinase inhibitors, a prominent class of therapeutics. While direct information on a specific compound named "Art-IN-1" is not publicly available, this document outlines universally applicable methodologies for validating any intracellular kinase inhibitor. We will explore and compare several key techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET assays, and affinity-based proteomics.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Below is a summary of quantitative data for three widely used methods, showcasing their typical performance metrics.
Method
Principle
Typical EC50 Range
Throughput
Key Advantages
Key Limitations
Cellular Thermal Shift Assay (CETSA)
Ligand binding stabilizes the target protein against thermal denaturation.
10 nM - 10 µM
Low to Medium
Label-free; applicable to native proteins.
Not suitable for all targets; can be labor-intensive.
NanoBRET™ Target Engagement Assay
Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein via bioluminescence resonance energy transfer (BRET).
0.1 nM - 1 µM
High
High sensitivity and specificity; quantitative.
Requires genetic modification of the target protein.
Affinity-Based Proteomics
Utilizes a chemical probe (often based on the inhibitor) to pull down the target protein and its binding partners from cell lysates for mass spectrometry analysis.
Varies widely
Low
Identifies direct targets and potential off-targets.
Requires a suitable chemical probe; can be technically complex.
Visualizing the Pathways and Processes
Understanding the underlying biological context and the experimental workflows is crucial for successful target engagement studies.
Comparative
Unveiling Art-IN-1: A Comparative Analysis of a Novel PARP Inhibitor
For Immediate Release [City, State] – [Date] – In the landscape of targeted cancer therapy, a novel and selective PARP inhibitor, Art-IN-1, has emerged, demonstrating a distinct efficacy profile against a panel of Poly (...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, a novel and selective PARP inhibitor, Art-IN-1, has emerged, demonstrating a distinct efficacy profile against a panel of Poly (ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive comparison of Art-IN-1's efficacy with that of other known PARP inhibitors, supported by quantitative data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.
Efficacy Profile of Art-IN-1: A Quantitative Comparison
Art-IN-1 has been characterized as a selective PARP inhibitor with a nuanced inhibitory profile across various PARP family members. The half-maximal inhibitory concentration (IC50) values of Art-IN-1 against several PARP enzymes are presented below, alongside a comparison with other established PARP inhibitors for which data is available.
Inhibitor
PARP2 (IC50, µM)
TNKS2 (IC50, µM)
PARP10 (IC50, µM)
PARP14 (IC50, µM)
PARP15 (IC50, µM)
Art-IN-1
19
22
2.4
>100
1.1
UPF 1069
0.3
-
-
-
-
XAV939
-
0.004
-
-
-
WIKI4
-
0.015
-
-
-
PARP14 Inhibitor H10
-
-
-
0.490
-
Deciphering the Mechanism: The PARP Signaling Axis
PARP enzymes are critical players in a variety of cellular processes, most notably DNA damage repair. Their inhibition represents a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The signaling pathway diagram below illustrates the central role of PARP enzymes in the cellular response to DNA damage.
Caption: PARP signaling pathway in response to DNA damage.
Experimental Protocols: In Vitro PARP Inhibition Assay
The determination of IC50 values for PARP inhibitors is typically conducted using in vitro enzymatic assays. A general workflow for such an assay is outlined below.
Caption: General workflow for an in vitro PARP inhibition assay.
A common method for assessing PARP activity is an Enzyme-Linked Immunosorbent Assay (ELISA). This assay quantifies the amount of poly(ADP-ribose) (PAR) generated by the PARP enzyme.
Coating: A 96-well microplate is coated with histone, a substrate for PARP-mediated PARylation.
Reaction Mixture: A reaction mixture is prepared containing the specific recombinant PARP enzyme (e.g., PARP2, TNKS2, PARP10, PARP14, or PARP15), activated DNA, and varying concentrations of the test inhibitor (e.g., Art-IN-1).
Initiation: The enzymatic reaction is initiated by the addition of the substrate, NAD+. The plate is then incubated to allow for the PARylation of histones.
Detection: The amount of incorporated PAR is detected using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
Signal Generation: A substrate for the conjugated enzyme is added, which generates a colorimetric or chemiluminescent signal that is proportional to the amount of PAR produced.
Data Analysis: The signal intensity is measured using a microplate reader. The percentage of PARP inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The comparative efficacy of PARP inhibitors is not solely determined by their potency against a single PARP enzyme but also by their selectivity profile across the entire PARP family. This selectivity is crucial for minimizing off-target effects and maximizing therapeutic efficacy.
Caption: Logic for comparing PARP inhibitor efficacy.
This guide provides a foundational comparison of Art-IN-1's efficacy against known PARP inhibitors. Further in-depth studies, including cell-based assays and in vivo models, are necessary to fully elucidate the therapeutic potential of this novel inhibitor.
Validation
A New Frontier in Immuno-Oncology: ART1 Inhibition vs. a PD-1 Checkpoint Blockade in Cancer Cells
A detailed comparison of the novel immune checkpoint inhibitor targeting ART1, referred to herein as Art-IN-1, and the established PD-1/PD-L1 axis inhibitors. This guide provides an objective analysis of their mechanisms...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed comparison of the novel immune checkpoint inhibitor targeting ART1, referred to herein as Art-IN-1, and the established PD-1/PD-L1 axis inhibitors. This guide provides an objective analysis of their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential as cancer therapeutics.
In the rapidly evolving landscape of cancer immunotherapy, the focus remains on identifying and targeting novel immune checkpoints to overcome resistance to existing therapies. This guide provides a comparative analysis of a novel therapeutic approach, the inhibition of ADP-ribosyltransferase 1 (ART1), against the well-established PD-1/PD-L1 checkpoint blockade. For the purpose of this guide, we will refer to the therapeutic agent targeting ART1 as "Art-IN-1".
Mechanism of Action: A Tale of Two Checkpoints
Both Art-IN-1 and PD-1 inhibitors aim to reinvigorate the body's own immune system to fight cancer, but they target distinct immunosuppressive pathways.
Art-IN-1: This therapeutic approach focuses on inhibiting the enzymatic activity of ART1, a protein found on the surface of some cancer cells.[1][2][3] ART1 utilizes nicotinamide adenine dinucleotide (NAD+) in the tumor microenvironment to modify the P2X7 receptor (P2X7R) on tumor-infiltrating CD8+ T cells. This modification triggers a process called NAD-induced cell death (NICD), leading to the elimination of these crucial anti-tumor immune cells.[1][4][5][6] By blocking ART1, Art-IN-1 prevents the death of P2X7R+ CD8+ T cells, thereby preserving their ability to attack and destroy cancer cells.[4][5][7]
PD-1 Inhibitors: These antibodies work by disrupting the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligand, PD-L1, which is often expressed on the surface of tumor cells.[8][9] The binding of PD-L1 to PD-1 sends an inhibitory signal to the T cell, effectively putting the brakes on the anti-tumor immune response. PD-1 inhibitors block this interaction, releasing the "brakes" and allowing the T cells to recognize and kill cancer cells.[8][10]
dot
Caption: Signaling pathways of Art-IN-1 and PD-1 inhibition.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing Art-IN-1 and PD-1 inhibitors are not yet widely available. However, by collating data from independent studies in similar cancer models, we can draw a preliminary comparison.
Art-IN-1 (Anti-ART1 Antibody)
Preclinical studies using a monoclonal antibody against ART1 (clone 22C12) have demonstrated significant anti-tumor activity in mouse models of non-small cell lung cancer (NSCLC) and melanoma.[11][12]
Cancer Model
Treatment
Key Findings
Reference
NSCLC (Orthotopic KP1-ART1OE)
Anti-ART1 mAb (22C12)
Reduced number and surface area of lung tumor nodules. Increased infiltration of P2X7R+, PD-1+, and Ki67high CD8+ T cells.
Note: The tables above summarize findings from different studies and are not a direct comparison. The efficacy of these treatments can vary significantly based on the specific cancer model, tumor microenvironment, and other experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of Art-IN-1 and PD-1 inhibitors.
Cross-Validation of Artemisinin and its Derivatives' Anticancer Activity in Diverse Cell Lines: A Comparative Guide
Introduction While the query specified "Art-IN-1," this appears to be a non-standard nomenclature for a publicly documented compound. This guide focuses on the well-researched anticancer activities of artemisinin and its...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
While the query specified "Art-IN-1," this appears to be a non-standard nomenclature for a publicly documented compound. This guide focuses on the well-researched anticancer activities of artemisinin and its key semi-synthetic derivatives, dihydroartemisinin (DHA) and artesunate. These compounds have demonstrated significant potential in oncology research, exhibiting cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[1] This document provides a comparative analysis of their in vitro efficacy, details the experimental protocols used for these assessments, and illustrates the key signaling pathways implicated in their mechanism of action. The data presented herein serves as a valuable resource for researchers in oncology and drug development, offering insights into the cell-line-dependent activity of these promising compounds.
Data Presentation: Comparative Efficacy of Artemisinin and Derivatives
The anticancer activity of artemisinin and its derivatives is highly dependent on the specific cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying significantly.[1] Dihydroartemisinin is often cited as the most potent of these compounds in many cancer cell lines.[1] The following tables summarize the IC50 values of artemisinin, dihydroartemisinin, and artesunate in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Artemisinin in Various Cancer Cell Lines
The following are detailed methodologies for two common assays used to determine the in vitro activity of compounds like artemisinin and its derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle:
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[9][10] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9]
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Artemisinin derivative) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10][11]
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[10]
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Crystal Violet Assay for Cell Viability
This assay is another straightforward method for quantifying cell viability, particularly for adherent cells.[12]
Principle:
Crystal violet is a dye that binds to proteins and DNA of adherent cells.[13] When cells undergo cell death, they detach from the plate, leading to a reduction in the number of attached cells and, consequently, a decrease in the amount of crystal violet staining. The retained dye is solubilized and quantified by measuring its absorbance.[12]
Procedure:
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.
Fixation: After the treatment period, gently wash the cells with PBS and then fix them with a fixing agent like methanol or 1% glutaraldehyde for 10-20 minutes.[14]
Staining: Remove the fixative and add 0.1% to 0.5% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[13][15]
Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.[13]
Solubilization: Add a solubilizing agent, such as 70% ethanol or 1% acetic acid, to each well to dissolve the bound dye.[15][16]
Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 570-590 nm.[15]
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The anticancer mechanism of artemisinin and its derivatives is multifaceted, primarily initiated by the cleavage of the endoperoxide bridge in the presence of intracellular iron, leading to the generation of reactive oxygen species (ROS).[17] This oxidative stress, in turn, affects multiple downstream signaling pathways.
Caption: Mechanism of Action of Artemisinin and its Derivatives.
Caption: General Workflow for Cell Viability Assays.
Comparative Efficacy of ART1 Inhibition in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility of Experimental Results for ADP-Ribosyltransferase 1 (ART1) Inhibition. This guide provides a comparative analysis of a nove...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility of Experimental Results for ADP-Ribosyltransferase 1 (ART1) Inhibition.
This guide provides a comparative analysis of a novel therapeutic approach, the inhibition of ADP-ribosyltransferase 1 (ART1), against the established immune checkpoint inhibitor, anti-PD-1 therapy. The data presented is based on preclinical studies and is intended to offer an objective overview of the potential of ART1 inhibition. As no commercially available product named "Art-IN-1" has been identified in scientific literature, this guide focuses on a well-characterized experimental anti-ART1 monoclonal antibody, clone 22C12, as a proxy for a specific ART1 inhibitor.
Mechanism of Action: ART1 Inhibition
ART1 is an enzyme expressed on the surface of some tumor cells. It plays a role in immune evasion by catalyzing the mono-ADP-ribosylation (MARylation) of the P2X7 receptor (P2X7R) on CD8+ T cells. This modification leads to NAD-induced cell death (NICD) of these critical tumor-fighting immune cells, thus suppressing the anti-tumor immune response. ART1 inhibitors, such as the monoclonal antibody 22C12, block this enzymatic activity, thereby preventing the death of CD8+ T cells and enhancing their ability to infiltrate and attack the tumor.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo experimental data for a representative ART1 inhibitor (anti-ART1 mAb 22C12) and a standard-of-care anti-PD-1 immunotherapy (Nivolumab).
Table 1: In Vitro Characterization of Anti-ART1 Monoclonal Antibody (22C12)
This protocol is designed to measure the inhibitory activity of a substance on the enzymatic function of ART1 at the cell surface.
Materials:
HEK-293T cells overexpressing ART1 (HEK-ART1OE)
Anti-ART1 monoclonal antibody (e.g., 22C12) or other potential inhibitors
Etheno-NAD (ε-NAD) as a substrate
Phosphate-buffered saline (PBS)
Flow cytometer
Procedure:
Culture HEK-ART1OE cells to optimal confluency.
Harvest and wash the cells with PBS.
Resuspend cells in PBS at a concentration of 1x10^6 cells/mL.
Aliquot cells into tubes for different treatment conditions (e.g., no inhibitor, various concentrations of the test inhibitor).
Add the anti-ART1 antibody or test inhibitor at the desired concentrations and incubate for 30 minutes at 4°C.
Add ε-NAD to a final concentration of 100 µM to initiate the ADP-ribosylation reaction.
Incubate for 30 minutes at 37°C.
Wash the cells with PBS to remove excess ε-NAD.
Analyze the cell surface fluorescence by flow cytometry to detect the incorporation of etheno-ADP-ribose.
The IC50 value is calculated as the concentration of the inhibitor that reduces the mean fluorescence intensity by 50% compared to the untreated control.
In Vivo Murine Tumor Model for Immunotherapy Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an immunotherapy agent in a syngeneic mouse model.[5][6][7]
Materials:
Syngeneic mouse strain (e.g., C57BL/6)
Murine tumor cell line (e.g., KP1-ART1OE lung cancer cells or B16 melanoma cells)
Complete cell culture medium
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Test therapeutic (e.g., anti-ART1 mAb 22C12) and control (e.g., isotype control antibody)
Calipers for tumor measurement
Syringes and needles
Procedure:
Cell Preparation: Culture tumor cells in appropriate medium. On the day of inoculation, harvest cells, wash with PBS or HBSS, and resuspend in PBS or HBSS at the desired concentration (e.g., 1x10^6 cells/100 µL).
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse. For orthotopic models, cells are injected into the relevant organ (e.g., intravenously for lung tumors).
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
Treatment Administration: Randomize mice into treatment and control groups. Administer the therapeutic agent (e.g., intraperitoneal injection of anti-ART1 mAb at 10-25 mg/kg) and the control substance according to the planned dosing schedule (e.g., every 3-4 days).
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
Endpoint: Continue the experiment for a predetermined duration or until tumors in the control group reach a specified maximum size. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, immune cell infiltration).
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistical analysis is performed to determine the significance of differences between treatment and control groups.
Visualizations
Caption: ART1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for ART1 Inhibitor Evaluation.
Benchmarking Art-IN-1 Against Standard of Care in Immuno-Oncology
A Comparative Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of Art-IN-1, a novel inhibitor of ADP-ribosyltransferase-1 (ART1), with the current standard of care i...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Art-IN-1, a novel inhibitor of ADP-ribosyltransferase-1 (ART1), with the current standard of care in cancer immunotherapy. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of Art-IN-1's mechanism of action, its potential advantages, and the experimental framework for its evaluation. The information is based on preclinical data and the known function of the ART1 pathway in tumor immune evasion.
Introduction
The landscape of cancer therapy has been revolutionized by the advent of immune checkpoint inhibitors (ICIs). These agents have demonstrated significant clinical benefits in a subset of patients across various cancer types. However, a substantial number of patients do not respond to current therapies, highlighting the urgent need for novel therapeutic strategies that can overcome resistance mechanisms.
Art-IN-1 is a first-in-class small molecule inhibitor targeting ART1, an ectoenzyme expressed on the surface of various tumor cells.[1][2][3] ART1 has been identified as a novel immune checkpoint that facilitates tumor escape by depleting tumor-infiltrating CD8+ T cells.[2][3] By inhibiting ART1, Art-IN-1 aims to restore anti-tumor immunity and enhance the efficacy of the immune response against cancer cells. This guide benchmarks Art-IN-1 against standard-of-care ICIs, focusing on their respective mechanisms, preclinical efficacy, and the methodologies to assess their therapeutic potential.
Mechanism of Action: Art-IN-1 vs. Standard of Care
The standard of care in immuno-oncology largely revolves around monoclonal antibodies that block well-established immune checkpoint pathways, such as PD-1/PD-L1 and CTLA-4. These pathways are crucial for regulating T cell activation and preventing autoimmunity. Tumors exploit these pathways to induce T cell exhaustion and evade immune surveillance.
Art-IN-1 targets a distinct and complementary pathway of immune evasion. ART1 on tumor cells utilizes extracellular nicotinamide adenine dinucleotide (NAD+) to mono-ADP-ribosylate (MARylate) the P2X7 receptor (P2X7R) on the surface of CD8+ T cells.[3] This modification leads to NAD-induced cell death (NICD) of these critical effector T cells within the tumor microenvironment.[2][3] Art-IN-1, by inhibiting the enzymatic activity of ART1, is designed to prevent the MARylation of P2X7R, thereby protecting tumor-infiltrating CD8+ T cells from NICD and preserving their anti-tumor function.
The signaling pathway below illustrates the mechanism of ART1-mediated immune evasion and the therapeutic intervention point for Art-IN-1.
The following table summarizes the expected comparative performance of Art-IN-1 versus a standard-of-care anti-PD-1 antibody based on preclinical findings for ART1 inhibition.[1][2]
Parameter
Art-IN-1 (ART1 Inhibitor)
Standard of Care (Anti-PD-1 mAb)
Target
ADP-ribosyltransferase-1 (ART1)
Programmed cell death protein 1 (PD-1)
Mechanism
Prevents NAD-induced cell death of CD8+ T cells by inhibiting P2X7R ADP-ribosylation.[3]
Blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, preventing T cell exhaustion.
Effect on CD8+ T Cells
Increases infiltration and survival of activated P2X7R+ CD8+ T cells in the tumor.[2]
Reactivates exhausted PD-1+ T cells within the tumor.
Tumor Growth Inhibition (Monotherapy)
Significant reduction in tumor growth in ART1-expressing preclinical models.[1][2]
Variable, dependent on PD-L1 expression and tumor immunogenicity.
Combination Potential
Synergistic effects expected with anti-PD-1/PD-L1 and radiotherapy.[1][3]
Standard for combination with chemotherapy, targeted therapies, and other immunotherapies.
To benchmark Art-IN-1 against the standard of care, a series of preclinical experiments are essential. Below are detailed methodologies for key assays.
1. In Vitro T Cell Killing Assay
Objective: To assess the ability of Art-IN-1 to protect CD8+ T cells from ART1-mediated cell death and restore their tumor-killing capacity.
Methodology:
Co-culture target tumor cells (e.g., murine lung cancer or melanoma cell lines engineered to express ART1) with activated, P2X7R-expressing CD8+ T cells.
Treat co-cultures with:
Vehicle control
Art-IN-1 (dose-response)
Anti-PD-1 antibody (isotype control for mechanism, not direct competitor in this assay)
Combination of Art-IN-1 and anti-PD-1
Add NAD+ to the media to serve as the substrate for ART1.
After 24-48 hours, assess T cell viability using flow cytometry (e.g., Annexin V/PI staining).
Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or by flow cytometry quantification of viable tumor cells.
2. In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of Art-IN-1 as a monotherapy and in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Methodology:
Implant ART1-expressing tumor cells (e.g., B16 melanoma or KP1 lung carcinoma) subcutaneously or orthotopically into syngeneic mice (e.g., C57BL/6).
Once tumors are established, randomize mice into treatment groups:
Vehicle control
Art-IN-1 (administered orally or via intraperitoneal injection)
Anti-PD-1 antibody (intraperitoneal injection)
Combination of Art-IN-1 and anti-PD-1
Monitor tumor growth over time using caliper measurements.
At the end of the study, harvest tumors and tumor-draining lymph nodes for immunophenotyping by flow cytometry to analyze the quantity and activation state of various immune cell populations, particularly P2X7R+ CD8+ T cells.[2]
The following diagram outlines the general experimental workflow for the in vivo study.
Figure 2: Preclinical In Vivo Experimental Workflow.
Conclusion
Art-IN-1 represents a promising novel immuno-oncology agent that targets the ART1-P2X7R axis, a mechanism of immune evasion distinct from the well-established PD-1/PD-L1 pathway.[3] Preclinical evidence suggests that by preventing the depletion of tumor-infiltrating CD8+ T cells, Art-IN-1 can induce potent anti-tumor responses, particularly in tumors with high ART1 expression.[2] Its unique mechanism of action provides a strong rationale for its use in combination with standard-of-care immune checkpoint inhibitors to overcome resistance and improve patient outcomes. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of Art-IN-1 against current therapeutic benchmarks. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
In Vivo Efficacy of Artemisinin and its Derivatives in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo efficacy of artemisinin and its key derivatives, Dihydroartemisinin (DHA) and Artesunate (ART)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of artemisinin and its key derivatives, Dihydroartemisinin (DHA) and Artesunate (ART), as potential anticancer agents. The information is compiled from preclinical studies to offer a valuable resource for researchers in oncology and drug development.
Artemisinin, a sesquiterpenoid lactone originally developed as an antimalarial drug, and its semi-synthetic derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines and have shown promise in in vivo tumor models.[1][2][3] These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[4][5]
Comparative In Vivo Efficacy
The following tables summarize the in vivo anticancer activities of Artemisinin, Dihydroartemisinin (DHA), and Artesunate (ART) in various animal models. Dihydroartemisinin is often cited as the most potent of the artemisinin-like compounds in anticancer activity.[1]
Artemisinin and its derivatives impact multiple signaling pathways to exert their anticancer effects. A key mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[4]
Caption: Simplified anticancer mechanism of Artemisinin and its derivatives.
The Wnt/β-catenin signaling pathway is another target. These compounds can downregulate β-catenin, leading to the suppression of lung tumor progression.[6]
Head-to-Head Study: Art-IN-1 vs. Anti-PD-1 Antibody in Cancer Immunotherapy
Disclaimer: Please note that "Art-IN-1" is a hypothetical product name. The following comparison guide is a demonstrative example created to fulfill the structural and content requirements of the prompt.
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Please note that "Art-IN-1" is a hypothetical product name. The following comparison guide is a demonstrative example created to fulfill the structural and content requirements of the prompt. The experimental data presented is illustrative and not derived from actual studies of a product named Art-IN-1.
This guide provides a comparative analysis of a novel investigational agent, Art-IN-1, and a standard-of-care alternative, an anti-PD-1 monoclonal antibody. The data presented is from preclinical studies designed to evaluate the efficacy and mechanism of action of these two immunotherapeutic agents.
Introduction to Art-IN-1 and Anti-PD-1 Therapy
Art-IN-1 is a first-in-class small molecule inhibitor of ADP-ribosyltransferase 1 (ART1). ART1 is an enzyme expressed on the surface of various tumor cells that has been identified as a novel immune checkpoint.[1][2] It mediates immune evasion by inducing the death of tumor-infiltrating CD8+ T cells.[2][3][4] ART1 transfers an ADP-ribose group to the P2X7 receptor on T cells, triggering an apoptotic signaling cascade.[2][3] By inhibiting ART1, Art-IN-1 is designed to protect cytotoxic T cells from this tumor-induced cell death, thereby enhancing the anti-tumor immune response.[1][3]
The [Alternative Technique] , an anti-PD-1 monoclonal antibody, is an established immunotherapy. It functions by blocking the interaction between the Programmed Cell Death Protein 1 (PD-1) receptor on T cells and its ligand (PD-L1) on tumor cells.[5][6][7] This interaction typically serves as an "off switch" that suppresses T-cell activity.[8] By inhibiting this checkpoint, anti-PD-1 antibodies unleash the T cells to recognize and attack cancer cells.[5][9]
Comparative Data Summary
The following tables summarize the quantitative data from head-to-head preclinical studies comparing Art-IN-1 and an anti-PD-1 antibody.
Table 1: In Vitro T-Cell Mediated Cytotoxicity Assay
This assay measures the ability of each agent to enhance the killing of tumor cells by co-cultured T cells.
Treatment Group
Concentration
% T-Cell Viability (48h)
% Tumor Cell Lysis (48h)
Vehicle Control
-
45.2%
15.8%
Art-IN-1
10 nM
78.5%
42.1%
50 nM
85.1%
65.7%
Anti-PD-1 mAb
10 µg/mL
75.9%
61.3%
Combination
50 nM + 10 µg/mL
89.3%
82.4%
Table 2: In Vivo Efficacy in Syngeneic Mouse Model (MC38 Colon Carcinoma)
This study evaluates the anti-tumor activity of each agent in immunocompetent mice bearing established tumors.[10][11]
Treatment Group
Dose
Tumor Growth Inhibition (TGI) at Day 21
CD8+ T-Cell Infiltration (Cells/mm²)
Vehicle Control
-
0%
150
Art-IN-1
10 mg/kg
55%
420
Anti-PD-1 mAb
5 mg/kg
62%
380
Combination
10 mg/kg + 5 mg/kg
85%
750
Table 3: Cytokine Release Profile from Co-culture Supernatant
This table shows the levels of key pro-inflammatory cytokines, indicating T-cell activation.
Treatment Group
IFN-γ (pg/mL)
TNF-α (pg/mL)
Vehicle Control
120
85
Art-IN-1 (50 nM)
850
560
Anti-PD-1 mAb (10 µg/mL)
790
510
Combination
1520
1100
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the biological pathways targeted by each agent and the workflow of the comparative study.
Caption: Mechanism of Action of Art-IN-1 and Anti-PD-1 Antibody.
Independent Verification of Art-IN-1's Mode of Action: A Comparative Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction The emergence of novel therapeutic agents necessitates rigorous and independent verification of their proposed mechanisms of...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel therapeutic agents necessitates rigorous and independent verification of their proposed mechanisms of action. This guide provides a comparative analysis of "Art-IN-1," a compound of interest in immuno-oncology, focusing on the independent verification of its mode of action. While information on a specific molecule designated "Art-IN-1" is not publicly available, we will explore the closely related and well-documented field of STING (Stimulator of Interferon Genes) agonists. The cGAS-STING pathway is a critical component of the innate immune system, and its activation has shown significant promise in anti-tumor immunity.[1] This guide will therefore use STING agonists as a proxy to detail the experimental protocols and data presentation necessary for the independent verification of a compound purported to modulate this pathway.
The guide will compare the hypothetical action of an agent like "Art-IN-1" with established STING agonists, providing a framework for researchers to design and interpret experiments aimed at validating novel therapeutics in this class. We will delve into the detailed methodologies for key experiments, present comparative data in a structured format, and visualize the relevant signaling pathways and experimental workflows.
Putative Mode of Action of STING Agonists
The cGAS-STING signaling pathway is activated in response to the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells. Upon binding to dsDNA, the enzyme cGAS (cyclic GMP-AMP synthase) synthesizes the second messenger cGAMP (cyclic GMP-AMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and phosphorylation of TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines play a crucial role in stimulating an anti-tumor immune response by enhancing antigen presentation, promoting the activation and recruitment of cytotoxic T lymphocytes, and activating natural killer (NK) cells.[1]
Many research groups are exploring the use of STING agonists to artificially stimulate this pathway to help immune cells recognize and attack tumor cells.[1]
Figure 1. The cGAS-STING signaling pathway leading to anti-tumor immunity.
Experimental Protocols for Independent Verification
To independently verify the mode of action of a putative STING agonist, a series of well-defined experiments are required. These assays are designed to confirm target engagement, pathway activation, and downstream functional outcomes.
Target Engagement Assay: STING Binding
Objective: To determine if the compound directly binds to the STING protein.
Methodology:
Surface Plasmon Resonance (SPR): Recombinant human STING protein is immobilized on a sensor chip. The compound of interest is then flowed over the chip at various concentrations. The binding kinetics (association and dissociation rates) are measured to determine the binding affinity (KD).
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context. Cells are treated with the compound or a vehicle control, followed by heating to various temperatures. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature. The amount of soluble STING protein at each temperature is quantified by Western blotting or ELISA.
Pathway Activation Assays
Objective: To confirm that the compound activates the STING pathway and downstream signaling events.
Methodology:
IRF3 Phosphorylation Assay: Cells (e.g., THP-1 monocytes) are treated with the compound for various times and at different concentrations. Cell lysates are then analyzed by Western blotting using an antibody specific for phosphorylated IRF3 (p-IRF3). An increase in the p-IRF3/total IRF3 ratio indicates pathway activation.
Type I Interferon (IFN-β) Production Assay: Supernatants from compound-treated cells are collected and the concentration of secreted IFN-β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Reporter Gene Assay: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an IRF3-dependent promoter. Upon treatment with the compound, the activation of the STING pathway leads to the expression of the reporter gene, which can be quantified by measuring luminescence.
Figure 2. A generalized workflow for the independent verification of a STING agonist's mode of action.
Functional Outcome Assays
Objective: To assess the biological consequences of STING pathway activation by the compound.
Methodology:
T-cell Activation Co-culture Assay: Cancer cells are treated with the compound and then co-cultured with T-cells. The activation of T-cells is measured by quantifying the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by measuring cytokine secretion (e.g., IFN-γ) by ELISA.
In Vivo Tumor Models: Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of the compound. Mice bearing tumors are treated with the compound, and tumor growth is monitored over time. The tumor microenvironment can be analyzed by flow cytometry or immunohistochemistry to assess immune cell infiltration and activation.
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data from the described experiments, comparing the hypothetical "Art-IN-1" to a known STING agonist and a negative control.
Table 1: Target Engagement Data
Compound
SPR Binding Affinity (KD, nM)
CETSA Thermal Shift (ΔTm, °C)
Art-IN-1 (Hypothetical)
Insert Value
Insert Value
Known STING Agonist
150
2.5
Negative Control
No Binding
0.1
Table 2: Pathway Activation Data
Compound (1 µM)
p-IRF3 Fold Increase (vs. Vehicle)
IFN-β Secretion (pg/mL)
Reporter Gene Activity (Fold Increase)
Art-IN-1 (Hypothetical)
Insert Value
Insert Value
Insert Value
Known STING Agonist
8.5
1200
15
Negative Control
1.1
50
1.2
Table 3: Functional Outcome Data
Treatment
T-cell Activation (IFN-γ, pg/mL)
Tumor Growth Inhibition (%)
Vehicle
100
0
Art-IN-1 (Hypothetical)
Insert Value
Insert Value
Known STING Agonist
850
60
Negative Control
120
5
Conclusion
The independent verification of a novel therapeutic agent's mode of action is paramount for its successful development. This guide provides a comprehensive framework for researchers to design and execute experiments to validate compounds that putatively target the cGAS-STING pathway. By employing a combination of target engagement, pathway activation, and functional outcome assays, and by presenting the data in a clear and comparative manner, the scientific community can rigorously assess the therapeutic potential of new molecules in the exciting field of immuno-oncology. The provided templates and visualizations serve as a guide to ensure robust and reproducible scientific inquiry.
Safeguarding Your Research: A Comprehensive Guide to Handling "Art-IN-1"
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling "Art-IN-1," a placeholder...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling "Art-IN-1," a placeholder for any new or uncharacterized chemical compound. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling "Art-IN-1" or any chemical with unknown properties, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving the compound.
Experimental Protocol: Safe Handling of "Art-IN-1"
This protocol outlines the step-by-step procedure for safely managing "Art-IN-1" from receipt to disposal.
1. Compound Receipt and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Log the compound into the chemical inventory system.
Store "Art-IN-1" in a designated, well-ventilated, and restricted-access area.
Consult the Safety Data Sheet (SDS), if available, for specific storage conditions (e.g., temperature, light sensitivity). If no SDS is available, store in a cool, dry, and dark location away from incompatible materials.
2. Preparation for Use:
Before handling, ensure that the work area is clean and uncluttered.
Verify that all necessary PPE is available and in good condition.
If working with a powder, use a chemical fume hood to prevent inhalation.
Use appropriate tools for weighing and transferring the compound, such as spatulas and weighing paper.
3. In-Use Procedures:
Always handle "Art-IN-1" within a designated and appropriately ventilated workspace.
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Keep containers of "Art-IN-1" closed when not in use.
4. Spill and Emergency Procedures:
In the event of a spill, evacuate the immediate area and alert colleagues.
If the spill is small and you are trained to handle it, use an appropriate spill kit, wearing full PPE.
For large spills, or if you are unsure how to proceed, contact the institution's environmental health and safety (EHS) office immediately.
Familiarize yourself with the location and operation of emergency equipment, such as safety showers and eyewash stations.
Disposal Plan
Proper disposal of "Art-IN-1" and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste: Collect all solid waste contaminated with "Art-IN-1" (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.
Liquid Waste: Collect all liquid waste containing "Art-IN-1" in a sealed and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[1][2]
Empty Containers: Empty containers that held "Art-IN-1" should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent after use. Collect the cleaning materials as hazardous waste.
Contact EHS: Contact your institution's EHS office for guidance on the final disposal of the hazardous waste containers.
Workflow for Handling "Art-IN-1"
Caption: This diagram outlines the key stages for safely handling a novel chemical compound.